molecular formula C13H16O3 B7865590 Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Cat. No.: B7865590
M. Wt: 220.26 g/mol
InChI Key: ROFWMJXARBFQKI-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-5-13(15)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFWMJXARBFQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Nomenclature and Synthetic Utility of Methyl 3-(3,5-dimethylbenzoyl)propionate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 3-(3,5-dimethylbenzoyl)propionate , a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmacophores.[1]

Chemical Identity & Nomenclature

Accurate identification is paramount, as the "3,5-dimethyl" substitution pattern is frequently confused with the thermodynamically favored "2,4-dimethyl" isomer produced via standard Friedel-Crafts acylation.

Core Identifiers
Attribute Detail
Common Name Methyl 3-(3,5-dimethylbenzoyl)propionate
IUPAC Name Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Alternative Name Methyl

-(3,5-dimethylaroyl)propionate
Molecular Formula

Molecular Weight 234.29 g/mol
SMILES COC(=O)CCC(=O)C1=CC(C)=CC(C)=C1
Key Structural Feature Keto-ester linkage with a meta,meta-substituted phenyl ring.[1]
The Isomerism Trap

In the context of drug development, the substitution pattern on the phenyl ring dictates metabolic stability and receptor binding.[1]

  • Target Isomer (3,5): Symmetric. Methyl groups are meta to the carbonyl.[1]

  • Common Impurity (2,4): Asymmetric.[1] Produced if m-xylene is used as the starting material in a direct Friedel-Crafts reaction.

Synthetic Strategy: The Regioselectivity Paradox

A critical insight for researchers is that direct Friedel-Crafts succinoylation of m-xylene fails to yield the 3,5-isomer as the major product.[1]

Mechanistic Causality[1]
  • m-Xylene Directing Effects: The methyl groups in m-xylene activate the ortho and para positions.[1] The position between the methyls (C2) is sterically hindered.[1] The position para to one methyl and ortho to the other (C4) is the most reactive.[1]

  • Result: Reaction with succinic anhydride yields 3-(2,4-dimethylbenzoyl)propionic acid .[1]

  • Solution: To access the 3,5-isomer , one must utilize an organometallic approach (Grignard) starting from a pre-functionalized 3,5-halogenated precursor.[1]

Pathway Visualization

SynthesisPathways mXylene m-Xylene (1,3-Dimethylbenzene) RouteA Route A: Friedel-Crafts (AlCl3, 0-5°C) mXylene->RouteA SuccAnh Succinic Anhydride SuccAnh->RouteA RouteB Route B: Grignard Addition (-78°C to RT) SuccAnh->RouteB Product24 MAJOR PRODUCT: 3-(2,4-Dimethylbenzoyl) propionic acid RouteA->Product24 Steric/Electronic Control Bromo 1-Bromo-3,5-dimethylbenzene Mg Mg / THF Bromo->Mg Grignard Intermediate: Ar-MgBr Mg->Grignard Grignard->RouteB Acid35 TARGET ACID: 3-(3,5-Dimethylbenzoyl) propionic acid RouteB->Acid35 Regiospecific FinalEster FINAL TARGET: Methyl 3-(3,5-dimethylbenzoyl) propionate Acid35->FinalEster Esterification MeOH MeOH / H2SO4

Caption: Comparison of synthetic routes.[1][2] Route A (Red) yields the incorrect isomer due to electrophilic aromatic substitution rules.[1] Route B (Green) guarantees the 3,5-substitution pattern.[1]

Detailed Experimental Protocol

This protocol describes the Route B (Grignard) approach, which is the only self-validating method to ensure the 3,5-substitution pattern.[1]

Phase 1: Synthesis of 3-(3,5-Dimethylbenzoyl)propionic Acid

Reagents:

  • 1-Bromo-3,5-dimethylbenzene (25 mmol)[1]

  • Magnesium turnings (27 mmol, activated)[1]

  • Succinic anhydride (25 mmol)[1]

  • THF (Anhydrous)[1]

Workflow:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, add Mg turnings and 5 mL THF. Add an iodine crystal. Dropwise add 1-bromo-3,5-dimethylbenzene in THF. Reflux for 1 hour until Mg dissolves (Solution turns dark/turbid).

  • Acylation: Cool the Grignard reagent to -10°C. Dissolve succinic anhydride in THF and add it slowly to the Grignard solution. Note: Low temperature prevents double addition.[1]

  • Quench: Stir at room temperature for 4 hours. Quench with 1M HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

    • Checkpoint: Check MP (Expect ~150-155°C for the acid).[1]

Phase 2: Fischer Esterification

Reagents:

  • 3-(3,5-Dimethylbenzoyl)propionic acid (10 mmol)[1]

  • Methanol (Excess, Solvent)[1]

  • 
     (Catalytic, 0.5 mL)
    

Workflow:

  • Dissolve the acid in 30 mL dry Methanol.

  • Add conc.

    
     dropwise.
    
  • Reflux for 4-6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).[1] The acid spot (

    
    ) should disappear; ester spot (
    
    
    
    ) appears.[1]
  • Concentrate methanol in vacuo.

  • Neutralize residue with saturated

    
    . Extract with DCM.
    
  • Final Product: Methyl 3-(3,5-dimethylbenzoyl)propionate (typically a viscous oil or low-melting solid).

Analytical Validation (Self-Validating System)

To confirm you have the correct isomer, use Proton NMR (


-NMR) .[1] The symmetry of the phenyl ring is the diagnostic tool.[1]
Feature 3,5-Isomer (Target) 2,4-Isomer (Impurity)
Aromatic Region 2 signals (2:1 ratio).

(2H, d, ortho-like)

(1H, s, para-like)
3 signals (1:1:1 ratio). Complex splitting due to lack of symmetry.[1]
Methyl Groups 1 singlet (6H). Both methyls are equivalent.[1]2 singlets (3H each). Methyls are in different environments.[1]

Interpretation: If your NMR shows two distinct methyl peaks in the aliphatic region (2.3-2.5 ppm), your synthesis failed (likely Route A contamination).[1] If you see a clean singlet integrating to 6H, the structure is confirmed as 3,5-dimethyl.

Applications in Drug Development

The Haworth Reaction Scaffold

This molecule is a "masked" tetralone.[1]

  • Reduction: The ketone is reduced (Wolff-Kishner) to a methylene group.[1]

  • Cyclization: The ester is hydrolyzed, and the acid chloride is cyclized via intramolecular Friedel-Crafts.

  • Result: 1,3-dimethyl-tetralin derivatives. These are precursors to lignans (podophyllotoxin analogs) used in oncology.[1]

Kinase Inhibitor Design

The 3,5-dimethylphenyl moiety is a "privileged structure" in kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1] It fits into hydrophobic pockets (Gatekeeper residues) where a 4-position substituent would cause steric clash.[1]

  • Role of the Propionate Tail: The methyl ester acts as a protected "warhead" or linker.[1] It can be converted to a hydroxamic acid (HDAC inhibitors) or an amide (for H-bonding).[1]

References

  • Friedel-Crafts Selectivity: Roberts, R. M., & Shiengthong, D. (1964).[1] Alkylbenzenes. XV. Friedel-Crafts Alkylations of p-Xylene and Mesitylene.[3] Journal of the American Chemical Society, 86(14), 2851–2857.[1] Link[1]

  • Synthesis of Aroylpropionic Acids: ChemicalBook. Synthesis of 3-(4-methylbenzoyl)propionic acid (Analogous protocol). Link

  • Grignard Carboxylation Protocols: BenchChem. The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development. Link

  • Metabolic Stability of 3,5-Dimethyl Motifs: PubChem. 3,5-Dimethylbenzoic acid Compound Summary. Link

  • General Haworth Synthesis: Organic Chemistry Portal. Friedel-Crafts Acylation / Haworth Reaction. Link

Sources

Technical Monograph: Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Synthesis, Safety, and Application in Drug Discovery

Part 1: Compound Identification & Significance

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is a specialized aryl-keto-ester intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and chiral ligands for asymmetric catalysis.

It serves as a critical "linker scaffold," providing a 4-carbon chain functionalized with both a ketone (for reduction or reductive amination) and an ester (for cyclization or further derivatization), anchored by a lipophilic 3,5-dimethylphenyl group.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyData
Chemical Name Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Common Synonyms Methyl 3-(3,5-dimethylbenzoyl)propionate; 3,5-Dimethyl-gamma-oxo-benzenebutanoic acid methyl ester
Parent Acid CAS 36440-58-1 (4-(3,5-dimethylphenyl)-4-oxobutanoic acid)
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Predicted Boiling Point ~310°C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Appearance White to off-white crystalline solid or viscous oil (purity dependent)

Part 2: Synthesis Strategy & "Expertise" Analysis

The Regioselectivity Challenge

A common error in the synthesis of this compound is attempting a Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with methyl succinyl chloride.

  • The Trap: m-Xylene directs electrophilic attack to the 2-position (sterically hindered) or the 4-position (activated). This yields the 2,4-dimethylphenyl isomer, not the desired 3,5-dimethylphenyl isomer.

  • The Solution: To achieve the symmetric 3,5-substitution pattern, the aromatic ring must be introduced via a nucleophilic organometallic reagent (Grignard) derived from 1-bromo-3,5-dimethylbenzene, reacting with succinic anhydride.

Validated Protocol: Grignard Addition & Esterification

This protocol prioritizes regiochemical purity over raw atom economy.

Step 1: Synthesis of the Acid Intermediate (CAS 36440-58-1)
  • Reagents: 1-Bromo-3,5-dimethylbenzene (1.0 eq), Magnesium turnings (1.1 eq), Succinic Anhydride (1.0 eq), THF (anhydrous).

  • Grignard Formation: Generate (3,5-dimethylphenyl)magnesium bromide in THF under N₂ atmosphere. Initiate with iodine crystal if necessary.

  • Nucleophilic Attack: Cool the Grignard solution to 0°C. Add a solution of succinic anhydride in THF dropwise.

    • Mechanism Note: Low temperature prevents double addition (formation of the diol).

  • Quench: Quench with 1M HCl to hydrolyze the magnesium salt and precipitate the keto-acid.

  • Purification: Recrystallize from Ethanol/Water to isolate 4-(3,5-dimethylphenyl)-4-oxobutanoic acid .

Step 2: Fischer Esterification
  • Reaction: Dissolve the purified acid in excess Methanol (MeOH).

  • Catalyst: Add catalytic H₂SO₄ (sulfuric acid) or p-TsOH.

  • Reflux: Reflux for 4–6 hours. Monitor via TLC (disappearance of acid spot).

  • Workup: Concentrate MeOH, neutralize with NaHCO₃, extract into Ethyl Acetate.

  • Yield: Expect >90% conversion to the methyl ester.

Synthesis Logic Visualization

SynthesisLogic Xylene m-Xylene (Starting Material A) FC_Route Friedel-Crafts Acylation Xylene->FC_Route Bromo 1-Bromo-3,5-dimethylbenzene (Starting Material B) Grignard_Route Grignard Formation (+ Mg/THF) Bromo->Grignard_Route Wrong_Product 2,4-Dimethyl Isomer (Regiochemical Impurity) FC_Route->Wrong_Product Yields mixture Intermediate Grignard Reagent (Ar-MgBr) Grignard_Route->Intermediate Acid Acid Intermediate (CAS 36440-58-1) Intermediate->Acid + Succinic Anhydride Succinic + Succinic Anhydride Esterification MeOH / H2SO4 (Esterification) Acid->Esterification Final_Product Methyl 4-(3,5-dimethylphenyl)- 4-oxobutanoate Esterification->Final_Product Target Molecule

Caption: Synthesis Pathway Comparison. The Green path (Grignard) ensures correct 3,5-substitution, whereas the Red path (Friedel-Crafts) risks 2,4-isomer contamination.

Part 3: Material Safety Data Sheet (MSDS) / SDS Guide

Hazard Classification (GHS): Based on the carboxylic acid precursor and analogous aryl-keto-esters.

Hazard ClassCategoryH-StatementDescription
Skin Irritation Cat 2H315 Causes skin irritation.[1]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3]
STOT - SE Cat 3H335 May cause respiratory irritation.[1][2][3]
Emergency Response Protocols
1. First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes. Remove contact lenses.[1][2] Self-Validating Step: If redness persists after 15 mins, seek ophthalmological aid.

  • Skin Contact: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[2]

2. Handling & Storage
  • Storage Conditions: Store at 2–8°C (Refrigerate). The ester bond is susceptible to hydrolysis in humid environments. Keep under inert gas (Nitrogen/Argon) for long-term storage.

  • Incompatibilities: Strong oxidizing agents (peroxides), strong bases (will hydrolyze ester), and reducing agents (borohydrides).

Safety Decision Tree

SafetyFlow Spill Spill / Exposure Event Type Identify Contact Type Spill->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash with Soap/Water (No Solvents!) Skin->Action_Skin Action_Eye Flush 15 mins Remove Lenses Eye->Action_Eye Action_Inhale Fresh Air + Oxygen Check STOT symptoms Inhale->Action_Inhale Medical Seek Medical Attention (Show CAS 36440-58-1 data) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Emergency Response Logic Flow for Exposure Events.

Part 4: Downstream Applications & Characterization

Analytical Characterization

To validate the synthesis of the correct isomer, researchers should look for specific NMR signals:

  • ¹H NMR (CDCl₃):

    • δ ~2.3 ppm: Singlet (6H) for the two methyl groups on the aromatic ring. Note: If you see two distinct methyl peaks, you likely have the 2,4-isomer (Friedel-Crafts impurity).

    • δ ~3.7 ppm: Singlet (3H) for the methyl ester (-OCH₃).

    • δ ~7.5 ppm: Aromatic protons. The 3,5-substitution pattern typically shows a 2:1 integration ratio (2 ortho-like protons, 1 para-like proton).

Research Utility
  • Kinase Inhibitor Synthesis: The 3,5-dimethylphenyl motif is a classic "lipophilic cap" used to fit into hydrophobic pockets of enzymes (e.g., p38 MAP kinase inhibitors).

  • Chiral Ligand Precursor: The keto-ester can be reduced to the chiral alcohol or amine, serving as a backbone for asymmetric catalysts [1].

  • NSAID Development: Analogous to Fenbufen, this scaffold is explored for anti-inflammatory activity with modified metabolic stability due to the methyl blocking groups.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 288215, Methyl 4-(4-methylphenyl)-4-oxobutanoate (Analogous Structure). Retrieved from .

  • CymitQuimica. 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (CAS 36440-58-1) Technical Data.[4][1] Retrieved from .

  • Gowda, B. T., et al. (2009). Crystal structure of N-(3,5-dimethylphenyl)succinamic acid.[5][6] (Demonstrates reactivity of 3,5-dimethylaniline with succinic anhydride, validating the regiochemistry of the 3,5-substitution pattern). Retrieved from .

  • Sigma-Aldrich. Friedel–Crafts Acylation Mechanism and Limitations. (Reference for the regioselectivity issues of m-xylene). Retrieved from .

Sources

Molecular weight and formula of methyl 3-(3,5-dimethylbenzoyl)propionate

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Physicochemical Profile[1][2][3][4][5]

Methyl 3-(3,5-dimethylbenzoyl)propionate is a specialized aromatic keto-ester intermediate. It serves as a critical pharmacophore building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically substituted tetralones and naphthoic acid derivatives used in retinoid and kinase inhibitor research.

Note on Nomenclature: While often colloquially referred to as a "benzoyl propionate," IUPAC nomenclature defines the parent chain including the ketone. Thus, it is formally Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate . This guide retains the user's requested nomenclature for consistency but enforces IUPAC precision in structural descriptions.

Physicochemical Constants[3]
PropertyValueNotes
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol Calculated based on standard atomic weights.
Exact Mass 220.1099 g/mol Monoisotopic mass for MS validation.
CAS Number (Acid) 55306-65-7Refers to the parent acid: 3-(3,5-dimethylbenzoyl)propionic acid.
Appearance Colorless to Pale Yellow OilLow melting point solid upon high purification.
Solubility DCM, EtOAc, THF, MeOHInsoluble in water.
Predicted LogP ~2.8 - 3.1Lipophilic; suitable for organic extraction.

Synthesis & Fabrication: The Regioselectivity Challenge

A critical error in standard organic synthesis protocols is assuming that Friedel-Crafts (FC) acylation of m-xylene (1,3-dimethylbenzene) yields the 3,5-dimethylbenzoyl isomer. It does not.

  • The Trap: FC acylation of m-xylene is directed ortho/para to the activating methyl groups. This predominantly yields the 2,4-dimethylbenzoyl isomer due to the activation at the 4-position.

  • The Solution: To synthesize the 3,5-dimethylbenzoyl isomer (where the carbonyl is meta to both methyls), one must utilize a Grignard-mediated approach starting from 1-bromo-3,5-dimethylbenzene. This ensures the carbonyl attaches exactly where the bromine was leaving, preserving the 3,5-substitution pattern.

Protocol: Grignard-Mediated Synthesis
Phase A: Grignard Reagent Formation
  • Reagents: 1-Bromo-3,5-dimethylbenzene (1.0 eq), Magnesium turnings (1.1 eq), Iodine (crystal), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Initiation: Add Mg and

    
    . Add 10% of the bromide solution. Heat gently until color fades (initiation).
    
  • Addition: Dropwise addition of remaining bromide. Reflux for 1 hour to form 3,5-dimethylphenylmagnesium bromide .

Phase B: Nucleophilic Acyl Substitution
  • Reagents: Succinic Anhydride (0.9 eq - limiting reagent to prevent double addition), THF/Toluene.

  • Execution: Cool Grignard solution to 0°C. Add Succinic Anhydride solution slowly.

  • Mechanism: The Grignard reagent attacks the anhydride carbonyl, opening the ring to form the keto-acid magnesium salt.

  • Quench: Acidify with 1M HCl to generate 3-(3,5-dimethylbenzoyl)propionic acid .

Phase C: Fischer Esterification
  • Reagents: Crude Keto-Acid, Methanol (excess),

    
     (cat.) or Thionyl Chloride (
    
    
    
    ).
  • Reflux: Heat at 65°C (MeOH boiling point) for 4-6 hours.

  • Workup: Evaporate MeOH, dissolve residue in EtOAc, wash with

    
     (removes unreacted acid), brine, and dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

Reaction Pathway Diagram[1]

Synthesispathway Start 1-Bromo-3,5-dimethylbenzene Grignard Grignard Reagent (3,5-Dimethylphenyl-MgBr) Start->Grignard Grignard Formation Mg Mg / THF Mg->Grignard Intermediate Magnesium Salt Grignard->Intermediate Nucleophilic Attack Succinic Succinic Anhydride Succinic->Intermediate Acid 3-(3,5-dimethylbenzoyl) propionic acid Intermediate->Acid H3O+ Quench Product Methyl 3-(3,5-dimethylbenzoyl) propionate Acid->Product Fischer Esterification MeOH MeOH / H+ MeOH->Product

Caption: Figure 1. Regioselective synthesis pathway via Grignard reagent to ensure 3,5-substitution pattern, avoiding the 2,4-isomer mixture common in Friedel-Crafts routes.

Structural Characterization & Validation

To validate the synthesis of the correct isomer, Nuclear Magnetic Resonance (NMR) is the gold standard. The symmetry of the 3,5-dimethyl substitution provides a distinct spectral fingerprint compared to the 2,4-isomer.

Predicted ¹H-NMR Profile (CDCl₃, 400 MHz)
Proton GroupChemical Shift (δ)MultiplicityIntegrationDiagnostic Interpretation
Ar-H (Ortho) ~7.60 ppmSinglet (s)2HCritical: Appears as a singlet (or doublet with very small

) due to symmetry at positions 2 and 6.
Ar-H (Para) ~7.20 ppmSinglet (s)1HPosition 4 proton.
Ar-CH₃ ~2.35 ppmSinglet (s)6HTwo equivalent methyl groups on the ring.
-O-CH₃ ~3.70 ppmSinglet (s)3HMethyl ester singlet.
-CO-CH₂- ~3.30 ppmTriplet (t)2HAlpha to ketone.
-CH₂-COO- ~2.75 ppmTriplet (t)2HAlpha to ester.

Differentiation: The 2,4-isomer (Friedel-Crafts product) would show an ABX or coupled aromatic pattern (doublets) due to the lack of symmetry, whereas the 3,5-isomer shows distinct singlets for the aromatic protons.

Applications: The Haworth Synthesis Pathway

This molecule is a classic intermediate in the Haworth Reaction , used to synthesize polycyclic systems like 5,7-dimethyl-1-tetralone . This tetralone scaffold is ubiquitous in the development of retinoid receptor agonists and aromatase inhibitors.

Mechanism of Action: Cyclization
  • Hydrolysis: The methyl ester is hydrolyzed back to the acid (or used directly if Lewis acid is strong enough).

  • Reduction: The ketone is reduced (Clemmensen or Wolff-Kishner) to a methylene group to form 4-(3,5-dimethylphenyl)butanoic acid .

  • Cyclization: Treatment with Polyphosphoric Acid (PPA) or

    
     effects intramolecular Friedel-Crafts acylation.
    
  • Regiochemistry: Cyclization occurs ortho to the alkyl chain. Since the 3,5-dimethyl ring is symmetric, cyclization at position 2 or 6 is equivalent, yielding 5,7-dimethyl-1-tetralone .

HaworthPathway Ester Methyl 3-(3,5-dimethylbenzoyl) propionate Butyric 4-(3,5-dimethylphenyl) butanoic acid Ester->Butyric 1. Hydrolysis 2. C=O Reduction (Clemmensen) Tetralone 5,7-Dimethyl-1-tetralone Butyric->Tetralone Intramolecular FC Cyclization (PPA or SOCl2/AlCl3)

Caption: Figure 2. The Haworth Synthesis workflow converting the propionate intermediate into the bioactive tetralone scaffold.

References

  • Haworth, R. D. (1932). "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes." Journal of the Chemical Society, 1125-1133.

  • Organic Syntheses. "Succinic Anhydride and Friedel-Crafts Acylation Protocols." Org.[1][2][3] Synth. Coll. Vol. 2, p. 81.

  • BenchChem. "3,5-Dimethylbenzylmagnesium Bromide Reactions and Validation." Technical Support Library.

  • PubChem. "3-(4-Methylbenzoyl)propionic acid (Analogous Structure Data)." National Library of Medicine.

  • Thermo Scientific Chemicals. "3-(4-Methylbenzoyl)propionic acid Specifications."

Sources

Methodological & Application

Application Note: Synthesis of Methyl 4-(Dimethylphenyl)-4-oxobutanoate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of methyl 4-(dimethylphenyl)-4-oxobutanoate using a two-step sequence: Friedel-Crafts acylation of m-xylene with succinic anhydride, followed by acid-catalyzed esterification.

Critical Scientific Note on Regiochemistry: While the target structure is often colloquially referred to as the "3,5-dimethyl" isomer in some legacy literature (referencing the meta relationship of methyls in the starting material), the Friedel-Crafts acylation of m-xylene predominantly yields the 2,4-dimethylphenyl isomer (4-(2,4-dimethylphenyl)-4-oxobutanoic acid). This is due to the ortho/para directing effects of the methyl groups, which activate the 4-position while the 2-position is sterically hindered and the 5-position (meta) is deactivated. This guide provides the optimized protocol for this dominant reaction pathway, yielding the thermodynamically and kinetically favored 2,4-isomer.

Scientific Principles & Reaction Logic

Retrosynthetic Analysis

The target molecule is a


-keto ester. The most efficient disconnection is at the aryl-ketone bond (Friedel-Crafts) and the ester bond (Fischer Esterification).
  • Step 1 (Acylation): Reaction of m-xylene (1,3-dimethylbenzene) with succinic anhydride using Aluminum Chloride (

    
    ) as a Lewis acid catalyst. This forms the intermediate 
    
    
    
    -keto acid.
  • Step 2 (Esterification): Conversion of the carboxylic acid to the methyl ester using methanol and a catalytic acid (

    
    ).
    
Mechanism and Regioselectivity

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1]

  • Activation:

    
     complexes with succinic anhydride, opening the ring to form an acylium-like electrophile.
    
  • Attack: The nucleophilic

    
    -system of m-xylene attacks the electrophile.
    
    • m-Xylene has two activated positions: C2 and C4/C6.

    • C2: Flanked by two methyl groups (Sterically hindered).

    • C4/C6: Flanked by one methyl and one hydrogen (Sterically accessible).

    • C5: Meta to both methyls (Not activated).

  • Outcome: The major product (>95%) is substituted at the 4-position, yielding the 2,4-dimethylphenyl scaffold.

Reaction Scheme (Graphviz)

ReactionScheme Reactants m-Xylene + Succinic Anhydride Complex Acylium Complex (AlCl3 Activated) Reactants->Complex AlCl3, DCM 0-5°C Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack (Regioselective at C4) Intermed 4-(2,4-Dimethylphenyl)- 4-oxobutanoic Acid Sigma->Intermed Aromatization & Acid Hydrolysis Final Methyl 4-(2,4-dimethylphenyl)- 4-oxobutanoate Intermed->Final MeOH, H2SO4 Reflux

Caption: Reaction pathway from m-xylene to the final methyl ester, highlighting the intermediate acid formation.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.Role
m-Xylene 106.171.0Substrate
Succinic Anhydride 100.071.1Acylating Agent
Aluminum Chloride (

)
133.342.2Lewis Acid Catalyst
Dichloromethane (DCM) -SolventReaction Medium
Methanol (MeOH) 32.04ExcessEsterification Reagent
Sulfuric Acid (

)
98.08Cat.Catalyst

Equipment:

  • 3-Neck Round Bottom Flask (250 mL)

  • Addition Funnel (Pressure-equalizing)

  • Reflux Condenser with

    
     drying tube
    
  • Mechanical Stirrer (Magnetic stirring may fail due to slurry viscosity)

  • Ice/Water Bath

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid.

  • Setup: Flame-dry the glassware and assemble under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Preparation: Charge the flask with

    
     (29.3 g, 220 mmol) and anhydrous DCM (100 mL). Cool to 0–5°C using an ice bath.
    
  • Addition of Anhydride: Add succinic anhydride (11.0 g, 110 mmol) in portions. The mixture may become slightly heterogeneous.

  • Substrate Addition: Mix m-xylene (10.6 g, 100 mmol) with 20 mL dry DCM. Add this solution dropwise via the addition funnel over 45 minutes.

    • Observation: Evolution of HCl gas (use a scrubber). The solution will turn dark red/brown.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. If TLC indicates incomplete conversion, reflux gently (40°C) for 1 hour.

  • Quenching (Exothermic!): Pour the reaction mixture slowly onto a mixture of 200 g crushed ice and 50 mL conc. HCl. Stir vigorously until the aluminum complex decomposes and two clear layers form.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Alkali Extraction (Purification): Extract the combined organic phases with 10%

      
       solution (3 x 50 mL). The product (acid) moves to the aqueous phase; unreacted xylene stays in the organic phase.
      
    • Acidify the combined aqueous extracts with conc. HCl to pH 1.[2] The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%

    • Melting Point: 123–124°C (Lit. value for 2,4-isomer).[3]

Step 2: Fischer Esterification

Objective: Conversion to methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate.

  • Setup: Dissolve the keto-acid (10.0 g) from Step 1 in anhydrous Methanol (100 mL).

  • Catalysis: Add conc.

    
     (1.0 mL) dropwise.
    
  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3).

  • Workup:

    • Concentrate the methanol to ~20 mL on a rotary evaporator.

    • Pour residue into ice water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Sat.

      
       (to remove trace acid) and Brine.
      
    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: The crude methyl ester is typically an oil that solidifies upon standing. Recrystallize from Hexane/Ether or purify via flash chromatography (Silica gel, 9:1 Hexane/EtOAc).

Workflow Diagram (Graphviz)

Workflow Start Start: Dry Glassware Inert Atmosphere Step1 Step 1: Acylation (m-Xylene + Succinic Anhydride + AlCl3) Start->Step1 Quench Quench: Ice/HCl (Decompose Al-Complex) Step1->Quench 4h, RT Extract Alkali Extraction (Isolate Acid Intermediate) Quench->Extract Phase Separation Step2 Step 2: Esterification (MeOH + H2SO4) Extract->Step2 Precipitate & Dry Final Final Product: Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate Step2->Final Reflux & Workup

Caption: Operational workflow for the two-stage synthesis process.

Characterization & Validation

To validate the synthesis, compare spectral data against the expected 2,4-dimethyl substitution pattern.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.35 (s, 3H, 
      
      
      
      ), 2.48 (s, 3H,
      
      
      ).
    • 
       2.75 (t, 2H, 
      
      
      
      ), 3.25 (t, 2H,
      
      
      ).
    • 
       3.70 (s, 3H, 
      
      
      
      ).
    • 
       7.05 (d, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 7.65 (d, 1H, Ar-H, ortho to carbonyl).
      
    • Note: The 3,5-isomer would show a singlet (2H) in the aromatic region and equivalent methyls, which is not observed in this FC protocol.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Step 1) Moisture in

Use fresh, anhydrous

. It should be yellow/grey powder, not white clumps.
Poly-acylation Excess anhydrideEnsure strict stoichiometry (1.0 : 1.1 ratio).
Product is an Oil ImpuritiesRecrystallize the intermediate acid from water/ethanol before esterification.
Wrong Isomer Inherent ChemistryDirect FC on m-xylene yields 2,4. If 3,5 is strictly required, switch to Grignard route (3,5-dimethylphenylMgBr + Succinic Anhydride).

References

  • Friedel-Crafts Acylation Mechanism & Scope

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • BenchChem Application Note: Synthesis of 4-Oxobutyl Benzoate via Friedel-Crafts Acylation. Link

  • Regioselectivity of m-Xylene Acylation

    • Cocker, W., & Lipman, C. (1947). Journal of the Chemical Society.
    • Plymouth University Research Archive: Comparison of Friedel-Crafts alkylation and acylation. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

Sources

Application Note: Comprehensive Protocols for the Esterification of 4-(3,5-Dimethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

4-(3,5-Dimethylphenyl)-4-oxobutanoic acid is a highly versatile


-keto acid. Compounds of this class serve as critical building blocks in the synthesis of nitrogen-containing heterocycles, such as pyridazinones and substituted pyrroles, which form the core of numerous active pharmaceutical ingredients (APIs)[1].

While the free carboxylic acid is useful, derivatization into an ester is frequently required to protect the carboxylate moiety during downstream functionalization of the ketone, or to increase the molecule's volatility for gas chromatography-mass spectrometry (GC-MS) analysis[2]. However, the esterification of


-keto acids requires careful selection of reaction conditions. Depending on the steric bulk of the target ester and the sensitivity of the substrate, chemists must choose between robust acid-catalyzed methods (Fischer esterification) and mild, coupling-reagent-driven methods (Steglich esterification).

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the causality behind reagent selection, providing a self-validating system for synthesizing both simple alkyl esters and sterically hindered tert-butyl esters.

Mechanistic Pathways & Strategy Selection

The choice of esterification protocol is dictated entirely by the nucleophilicity of the alcohol and the stability of the desired ester product.

Fischer Esterification (For Primary & Secondary Alcohols)

For the synthesis of methyl or ethyl esters, the classical Fischer Esterification is the most scalable and atom-economical approach. It relies on shifting the equilibrium of an acid-catalyzed condensation by using the alcohol (e.g., methanol) as both the solvent and the reactant.

  • Causality of Design: The

    
    -keto group in 4-(3,5-dimethylphenyl)-4-oxobutanoic acid is relatively stable to standard acidic conditions (e.g., catalytic 
    
    
    
    ). The continuous reflux drives the formation of the ester, while the large excess of methanol pushes the equilibrium forward according to Le Chatelier's principle.
Steglich Esterification (For Tertiary Alcohols)

Attempting a Fischer esterification with tert-butanol will fail. Under strongly acidic conditions, tert-butanol readily protonates and dehydrates to form a stable tert-butyl carbocation, which subsequently undergoes E1 elimination to yield isobutene gas[3].

To access the tert-butyl ester of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, we must employ the Steglich Esterification [4]. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Causality of Design: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. If an alcohol is added directly, the reaction is sluggish and prone to a side reaction where the O-acylisourea undergoes an intramolecular acyl migration to form an unreactive N-acylurea[3].

  • The Role of DMAP: DMAP is a stronger nucleophile than the alcohol. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate ("active ester"). This completely suppresses the N-acylurea side product and accelerates the final acyl transfer to the sterically hindered tert-butanol[3].

Workflow Visualization

EsterificationWorkflow Start 4-(3,5-dimethylphenyl) -4-oxobutanoic acid Decision Target Ester Type? Start->Decision Fischer Fischer Esterification (Primary/Secondary Alcohols) Decision->Fischer Simple Alkyl Steglich Steglich Esterification (Tertiary/Sterically Hindered) Decision->Steglich Acid-Labile/Bulky FischerCond Reagents: MeOH/EtOH, H2SO4 Mechanism: Acid Catalysis Temp: Reflux (65-80°C) Fischer->FischerCond SteglichCond Reagents: t-BuOH, DCC, DMAP Mechanism: O-acylisourea intermediate Temp: 0°C to Room Temp Steglich->SteglichCond ProdFischer Methyl/Ethyl Ester High Yield, Scalable FischerCond->ProdFischer ProdSteglich tert-Butyl Ester Mild, Avoids Elimination SteglichCond->ProdSteglich

Decision tree and mechanistic workflow for the esterification of gamma-keto acids.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the operational parameters and expected outcomes for both methodologies.

ParameterProtocol A: Fischer EsterificationProtocol B: Steglich Esterification
Target Product Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoatetert-Butyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Reagents Anhydrous Methanol (Excess)tert-Butanol (1.5 eq)
Catalyst / Activator Conc.

(0.1 eq)
DCC (1.1 eq) + DMAP (0.1 eq)
Solvent Methanol (Acts as reagent & solvent)Dichloromethane (DCM)
Temperature 65 °C (Reflux)0 °C

25 °C (Room Temp)
Reaction Time 4 - 6 hours12 - 16 hours
Typical Yield 85 - 95%75 - 85%
Primary Byproduct

(Drives equilibrium back if not managed)
Dicyclohexylurea (DCU) (Insoluble, filtered)[4]

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate (Fischer Method)

Self-Validating Principle: The reaction is complete when the polar carboxylic acid spot disappears on TLC. The basic workup ensures that any unreacted acid and the sulfuric acid catalyst are partitioned into the aqueous layer, leaving only the pure ester in the organic phase.

Materials:

  • 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq, 10 mmol, ~2.06 g)

  • Anhydrous Methanol (20 mL)

  • Concentrated Sulfuric Acid (

    
    , 98%) (0.1 eq, 1 mmol, ~53 µL)
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (2.06 g) in anhydrous methanol (20 mL).

  • Catalyst Addition: Cool the flask in an ice bath to 0 °C. Slowly add concentrated

    
     (53 µL) dropwise. Note: The addition is mildly exothermic.
    
  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C with continuous stirring for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The product ester will elute significantly higher (higher

    
    ) than the highly polar starting acid.
    
  • Quenching & Concentration: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dissolve the resulting residue in Ethyl Acetate (30 mL). Transfer to a separatory funnel and wash sequentially with:

    • Saturated aqueous

      
       (2 × 15 mL) to neutralize the 
      
      
      
      and extract any unreacted starting material.
    • Brine (15 mL) to remove residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure to yield the methyl ester as a viscous oil or low-melting solid.
    
Protocol B: Synthesis of tert-Butyl 4-(3,5-dimethylphenyl)-4-oxobutanoate (Steglich Method)

Self-Validating Principle: The formal uptake of water by DCC generates dicyclohexylurea (DCU)[4]. DCU is highly insoluble in cold DCM. The visual precipitation of a white solid during the reaction is a positive indicator that the dehydration/coupling cycle is actively occurring.

Materials:

  • 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq, 10 mmol, ~2.06 g)

  • tert-Butanol (1.5 eq, 15 mmol, ~1.11 g)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol, ~2.27 g)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol, ~0.12 g)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with argon, dissolve 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (2.06 g) and tert-butanol (1.11 g) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add DMAP (0.12 g) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC (2.27 g) in anhydrous DCM (10 mL) and add this solution dropwise to the reaction flask over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature. Stir continuously for 12 to 16 hours. Observation: A white precipitate (DCU) will begin to form within the first hour.

  • Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (10 mL).

  • Washing: Transfer the combined filtrate to a separatory funnel and wash sequentially with:

    • 0.5 M HCl (15 mL) to protonate and remove the DMAP catalyst.

    • Saturated aqueous

      
       (15 mL) to remove any unreacted carboxylic acid.
      
    • Brine (15 mL).

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. If trace DCU remains (often visible as a fine white powder after concentration), resuspend the crude product in cold ethyl acetate, filter again, and re-concentrate.
    

Analytical Validation

To ensure the purity of the synthesized esters, the following analytical checks should be performed:

  • HPLC Analysis: Use a medium-polarity column (e.g., C18) with a mobile phase of Acetonitrile/Water (containing 0.1% Formic Acid). The esterified products will exhibit a longer retention time compared to the free 4-(3,5-dimethylphenyl)-4-oxobutanoic acid due to the loss of the polar, ionizable carboxylate group[2].

  • GC-MS: Derivatization to an ester fundamentally increases the volatility of the compound, making the products highly amenable to GC-MS analysis without the severe peak tailing associated with free carboxylic acids[2].

  • 1H NMR Spectroscopy:

    • For Protocol A: Look for the appearance of a sharp singlet integrating to 3H around

      
       3.6 - 3.7 ppm, corresponding to the new 
      
      
      
      group.
    • For Protocol B: Look for a large, sharp singlet integrating to 9H around

      
       1.4 - 1.5 ppm, corresponding to the tert-butyl group.
      

References

  • Steglich esterification - Wikipedia Source: Wikipedia URL:[Link]

  • Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Application Note: Regioselective Synthesis of Keto Esters via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Protocol: Reaction of m-Xylene with Succinic Anhydride

Abstract & Strategic Relevance

This application note details the optimized protocol for the Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with succinic anhydride to synthesize 3-(2,4-dimethylbenzoyl)propionic acid (also known as 4-(2,4-dimethylphenyl)-4-oxobutanoic acid).

This transformation is the foundational step in the Haworth Synthesis , a critical pathway for constructing polycyclic aromatic hydrocarbons (PAHs) and substituted naphthalene derivatives used in pharmaceutical scaffolds (e.g., NSAID intermediates, lipophilic drug carriers).

Key Technical Differentiators:

  • Regiocontrol: Exploits the cooperative directing effects of the 1,3-methyl groups to exclusively target the C4 position, avoiding the sterically hindered C2 site.

  • Stoichiometric Management: Addresses the "Lewis Acid Sink" phenomenon where the product complexes with the catalyst, requiring specific molar ratios (>2.2 eq

    
    ) for conversion.
    
  • Self-Validating Purification: Utilizes a pH-swing extraction logic to isolate the acidic product from neutral side products without chromatography.

Mechanistic Insight & Regiochemistry

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] Unlike standard acylations using acyl chlorides, the use of succinic anhydride requires ring-opening activation.

Pathway Analysis:

  • Activation: Aluminum chloride (

    
    ) coordinates with the anhydride oxygen, facilitating ring opening to generate a resonance-stabilized acylium ion paired with a carboxylate-aluminum complex.
    
  • Regioselectivity:

    • C2 (Ortho to both Me): Highly sterically hindered. Kinetic dead-end.

    • C5 (Meta to both Me): Electronic deactivation relative to other sites.

    • C4/C6 (Ortho to one Me, Para to other): Electronically activated and sterically accessible. These are the exclusive reaction sites.

  • Complexation: The resulting keto-acid product possesses two Lewis basic sites (ketone carbonyl and carboxylate). These trap the aluminum catalyst, necessitating >2 molar equivalents of

    
     to sustain the reaction cycle.
    
Figure 1: Reaction Mechanism & Pathway [1]

G Substrate m-Xylene (1,3-Dimethylbenzene) SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex Nucleophilic Attack Reagent Succinic Anhydride + AlCl3 (2.2 eq) Intermediate Acylium Ion Complex Reagent->Intermediate Ring Opening Intermediate->SigmaComplex Electrophile ProductComplex Aluminum-Product Complex SigmaComplex->ProductComplex - H+ (Aromatization) FinalProduct 3-(2,4-Dimethylbenzoyl) propionic acid ProductComplex->FinalProduct Acid Hydrolysis (Quench)

Caption: Mechanistic flow from anhydride activation to the final keto-acid product, highlighting the critical aromatization and hydrolysis steps.

Experimental Protocol

Safety Warning:


 is highly hygroscopic and reacts violently with water to release HCl gas.[1] Perform all steps in a fume hood. Wear moisture-resistant gloves.
3.1 Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][3][4]RoleNotes
m-Xylene 106.171.0SubstrateDry, distilled if necessary.
Succinic Anhydride 100.071.1ElectrophileFinely powdered to ensure solubility.
Aluminum Chloride 133.342.5CatalystAnhydrous, granular or powder. Critical excess.
Dichloromethane (DCM) 84.93SolventMediumAnhydrous. Nitrobenzene is an alternative for higher T.
HCl (conc.) 36.46QuenchReagentFor breaking Al-complex.
3.2 Step-by-Step Procedure

Phase 1: Catalyst Activation

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    inlet).
  • Charge the flask with Succinic Anhydride (11.0 g, 110 mmol) and anhydrous DCM (50 mL) .

  • Cool the suspension to 0°C using an ice bath.

  • Add

    
     (33.3 g, 250 mmol)  in small portions over 15 minutes. Note: Slight exotherm and HCl evolution may occur. The solution typically turns yellow/orange.
    

Phase 2: Controlled Addition 5. Mix m-Xylene (10.6 g, 100 mmol) with DCM (20 mL) in the addition funnel. 6. Add the xylene solution dropwise to the stirred suspension at 0°C over 30–45 minutes.

  • Rationale: Slow addition prevents localized overheating and poly-acylation side reactions.
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).
  • Stir at RT for 4–6 hours.
  • Monitoring: Reaction completion is indicated by the cessation of HCl evolution and the dissolution of most solids into a dark red/brown complex. If TLC shows unreacted xylene, reflux gently (40°C) for 1 hour.

Phase 3: Quenching & Hydrolysis 9. Prepare a mixture of Ice (200 g) and conc. HCl (30 mL) in a 500 mL beaker. 10. Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring.

  • Observation: The dark complex will decompose, turning into a biphasic mixture (organic layer + aqueous slurry) with white/off-white precipitate.

Phase 4: Work-up & Purification (The "Self-Validating" Step) 11. Separation: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer with fresh DCM (2 x 30 mL). Combine organic extracts. 12. Alkaline Extraction (Critical): Extract the combined DCM organic phase with 10%


 or NaOH solution (3 x 50 mL) .
  • Mechanism:[1][4][5][6][7] The product is a carboxylic acid.[8][9] It will deprotonate and move into the aqueous phase. Unreacted m-xylene and neutral byproducts remain in the DCM layer.
  • Precipitation: Collect the basic aqueous extracts. Wash once with ether (20 mL) to remove trace organics.
  • Acidify the aqueous phase carefully with conc. HCl to pH ~1-2 while stirring.
  • Result: The product will precipitate as a white solid.
  • Filtration: Filter the solid via Buchner funnel, wash with cold water, and dry.

Phase 5: Recrystallization 16. Recrystallize the crude solid from Ethanol/Water (1:1) or Benzene/Petroleum Ether .

  • Target Yield: 75–85%
  • Melting Point: 116–118°C (Literature value)
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Insufficient CatalystEnsure

is >2.2 equivalents. The product traps 2 eq of Al.
Sticky Product Incomplete HydrolysisIncrease stirring time during HCl/Ice quench to fully break the Al-complex.
Isomer Mix Temperature too highKeep addition at 0°C. Higher temps may promote isomerization or attack at C2.
No Reaction Wet Reagents

is deactivated by moisture. Use fresh bottle; dry solvents.
Characterization Standards

To validate the synthesis, the isolated compound must meet these spectral criteria:

  • IR Spectroscopy (

    
    ): 
    
    • Broad -OH stretch (2500–3000

      
      , carboxylic acid).
      
    • Strong C=O stretch (1710

      
      , acid carbonyl).
      
    • Strong C=O stretch (1680

      
      , aryl ketone).
      
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.35 (s, 3H, 
      
      
      
      ).
    • 
       2.45 (s, 3H, 
      
      
      
      ).
    • 
       2.75 (t, 2H, 
      
      
      
      ).
    • 
       3.20 (t, 2H, 
      
      
      
      ).
    • 
       7.0–7.6 (m, 3H, Aromatic protons).
      
  • Mass Spectrometry (ESI):

    • 
       calc. for 
      
      
      
      : 221.11.
References
  • Friedel-Crafts Chemistry Classics

    • Haworth, R. D. (1932). "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes." Journal of the Chemical Society, 1125.

    • Context: Establishes the foundational "Haworth Synthesis" methodology using succinic anhydride.
  • Mechanistic Reviews: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Context: Definitive source on catalyst stoichiometry and acylium ion mechanisms.
  • Modern Process Optimization: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Standard protocols for handling and work-up of keto-acids.
  • Regioselectivity in Xylenes

    • Gore, P. H. (1955). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.

Sources

Application Note: High-Efficiency Synthesis of Pyrrolo[1,2-a]imidazol-5-ones from 4-Aryl-4-oxobutanoates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, field-proven protocol for the synthesis of pyrrolo[1,2-a]imidazol-5-ones (and related bicyclic scaffolds) utilizing 4-aryl-4-oxobutanoates as the primary electrophilic synthon.

The pyrrolo[1,2-a]imidazole moiety is a privileged pharmacophore found in numerous bioactive compounds exhibiting anti-inflammatory, anticonvulsant, and antifungal properties. Traditional methods often rely on complex multistep sequences. However, the condensation of


-keto esters (4-aryl-4-oxobutanoates) with 1,2-diamines offers a streamlined, atom-economic route. This guide focuses on the "double cyclodehydration" strategy, providing optimized conditions to minimize side products (such as open-chain amides or monocyclic pyrrolidones).
Key Applications
  • Medicinal Chemistry: Synthesis of COX-2 inhibitors and anticonvulsant agents.

  • Agrochemicals: Development of plant growth regulators.

  • Material Science: Precursors for nitrogen-rich fused heterocyclic polymers.

Mechanistic Insight & Reaction Design[1]

Understanding the reaction pathway is critical for troubleshooting low yields. The transformation of ethyl 4-aryl-4-oxobutanoate (1 ) with ethylenediamine (2 ) into the bicyclic pyrroloimidazolone (3 ) proceeds through a cascade sequence.

The Cascade Pathway[2]
  • Salt Formation/Amidation: Initial nucleophilic attack of the diamine on the ester carbonyl forms the acyclic amino-amide intermediate.

  • Schiff Base Formation: The terminal amine condenses with the ketone carbonyl (facilitated by acid catalysis or thermal dehydration).

  • Cyclization/Aromatization: Intramolecular nucleophilic attack and loss of water drive the formation of the fused bicyclic system.

Critical Control Point: The reaction often stalls at the intermediate amide stage if water is not efficiently removed. Therefore, thermodynamic control (high temperature or azeotropic removal of water) is essential.

Mechanistic Flow Diagram[3][4]

ReactionMechanism Start 4-Aryl-4-oxobutanoate (Gamma-Keto Ester) Inter1 Intermediate A: Acyclic Amino-Amide Start->Inter1 Nucleophilic Acyl Subst. Reagent 1,2-Diamine (e.g., Ethylenediamine) Reagent->Inter1 Inter2 Intermediate B: Schiff Base/Enamine Inter1->Inter2 Intramolecular Condensation Product Target: Pyrrolo[1,2-a]imidazol-5-one Inter2->Product Cyclodehydration (- 2 H2O) Water H2O (Byproduct) Inter2->Water

Figure 1: Mechanistic pathway for the double cyclodehydration of


-keto esters with diamines.

Experimental Protocol

Method A: Azeotropic Dehydration (Standard Scale)

Recommended for: Gram-scale synthesis, substrates with electron-withdrawing groups.

Materials
  • Substrate: Ethyl 4-phenyl-4-oxobutanoate (1.0 equiv, 10 mmol)

  • Reagent: Ethylenediamine (1.2 equiv, 12 mmol)

  • Solvent: Toluene (anhydrous, 50 mL)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv) or Glacial Acetic Acid (0.5 mL)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Workflow
  • Setup: Charge the reaction flask with Ethyl 4-phenyl-4-oxobutanoate and Toluene. Stir until dissolved.

  • Addition: Add Ethylenediamine dropwise over 5 minutes. Note: A slight exotherm may be observed.

  • Catalysis: Add the catalytic amount of p-TSA.

  • Reflux: Heat the mixture to vigorous reflux (approx. 110°C). Ensure the Dean-Stark trap is collecting water.

  • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting ester (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (product) should appear.
    • Reaction Time: Typically 4–8 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • If product precipitates: Filter the solid, wash with cold toluene and diethyl ether.

    • If product remains soluble: Evaporate toluene under reduced pressure. Dissolve residue in DCM, wash with sat.

      
       and brine. Dry over 
      
      
      
      .
  • Purification: Recrystallization from Ethanol/Hexane is usually sufficient. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Method B: Microwave-Assisted Synthesis (High Throughput)

Recommended for: Library generation, rapid screening.

  • Solvent: Ethanol or Methanol.[1]

  • Conditions: 130°C, 10–20 minutes, sealed vessel.

  • Advantage: Significant reduction in reaction time and cleaner profiles for labile substrates.

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters derived from internal validation and literature precedents (Arabian Journal of Chemistry, 2021).

Solvent & Catalyst Screening Data
EntrySolventCatalystTemp (°C)Time (h)Yield (%)Notes
1EthanolNone78 (Reflux)1245-55Incomplete cyclization; amide intermediate observed.
2EthanolAcOH (10%)78 (Reflux)675-80Good balance of solubility and reactivity.
3Toluene p-TSA 110 (Reflux) 5 85-92 Optimal Method. Efficient water removal drives equilibrium.
4WaterNone10024<30Hydrolysis of ester competes with amidation.
5NeatNone140160-70High temp leads to degradation/tar formation.
Troubleshooting Common Issues
  • Issue: Sticky/Oily Product.

    • Cause: Residual solvent or presence of the intermediate acyclic amide.

    • Solution: Triturate the oil with cold diethyl ether or hexane/ethyl acetate (9:1) to induce crystallization.

  • Issue: Low Conversion.

    • Cause: Water accumulation in the reaction medium.

    • Solution: Switch to Method A (Dean-Stark) or add molecular sieves (4Å) to the reaction mixture.

  • Issue: Side Products (Bis-amides).

    • Cause: Excess ester reacting with both ends of the diamine.

    • Solution: Ensure slow addition of the ester to the diamine (inverse addition) or maintain strict 1:1.1 stoichiometry.

Experimental Workflow Diagram

Workflow Step1 Reagent Prep: Dissolve Keto-Ester in Toluene Add Diamine + p-TSA Step2 Reaction Phase: Reflux with Dean-Stark (4-8h) Monitor via TLC Step1->Step2 Step3 Workup: Cool to RT -> Filter Solid OR Evaporate & Wash Step2->Step3 Step4 Purification: Recrystallization (EtOH) OR Column Chromatography Step3->Step4 QC Quality Control: NMR, HPLC, MS Validation Step4->QC

Figure 2: Standard operational workflow for the synthesis of pyrroloimidazolones.

References

  • Grinev, V. S., et al. (2021).[2] The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. [Link][2]

  • Chimirri, A., et al. (2001).[2] Pyrrolo[1,2-a]imidazole derivatives as novel antimicrobial agents. Il Farmaco. [Link]

  • Adib, M., et al. (2006).[3] An Efficient One-pot Synthesis of 4H-Pyrrolo[3,2,1-ij]quinolines. Monatshefte für Chemie. [Link]

  • Nikalje, A. P., et al. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Nitrogen Heterocycles. [Link]

Sources

The Versatile Scaffolding of Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate as a pivotal precursor in the synthesis of diverse heterocyclic compounds. We present a detailed analysis of its synthesis via a two-step process involving Friedel-Crafts acylation followed by Fischer esterification. The guide further elucidates its application in cornerstone heterocyclic syntheses, including the Paal-Knorr synthesis of pyrroles and furans, and the preparation of pyridazinones. For each application, we provide detailed, field-tested protocols, mechanistic insights, and expected characterization data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and organic synthesis, empowering them to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of γ-Keto Esters

γ-Keto esters, such as methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate, are highly valuable intermediates in organic synthesis. Their bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. The 1,4-dicarbonyl relationship within their structure is a classical synthon for the construction of five- and six-membered heterocyclic rings, which are prevalent motifs in a vast number of pharmaceuticals and bioactive natural products. The 3,5-dimethylphenyl substituent on the aroyl group provides a specific lipophilic and sterically defined moiety, which can be crucial for modulating the pharmacological properties of the final heterocyclic products. This guide will systematically detail the synthesis and utility of this specific γ-keto ester.

Synthesis of the Precursor: Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

The synthesis of the title compound is efficiently achieved in a two-step sequence. The first step involves the Friedel-Crafts acylation of m-xylene with succinic anhydride to form the corresponding γ-keto acid. This is followed by a classical Fischer esterification to yield the desired methyl ester.

Step 1: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic Acid

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group, catalyzed by a Lewis acid, most commonly aluminum chloride.[1]

Diagram 1: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

G cluster_0 Friedel-Crafts Acylation m_xylene m-Xylene intermediate Acylium Ion Intermediate m_xylene->intermediate Electrophilic Attack succinic_anhydride Succinic Anhydride alcl3 AlCl₃ succinic_anhydride->alcl3 Catalyst Activation alcl3->intermediate product 4-(3,5-dimethylphenyl)-4-oxobutanoic Acid intermediate->product Hydrolysis

Protocol 1: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic Acid

  • Materials:

    • m-Xylene

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Concentrated hydrochloric acid (HCl)

    • Water

    • Ice

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Toluene

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser with a gas outlet tube

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Büchner funnel and filter flask

  • Procedure:

    • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add m-xylene (106 g, 1.0 mol) and anhydrous aluminum chloride (147 g, 1.1 mol).

    • Cool the mixture in an ice bath with stirring.

    • Add succinic anhydride (100 g, 1.0 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat at 60-70 °C for 1 hour.

    • Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice (500 g) and concentrated HCl (100 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).

    • Combine the organic layers, wash with water (2 x 150 mL) and brine (150 mL), then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a mixture of water and ethanol to afford pure 4-(3,5-dimethylphenyl)-4-oxobutanoic acid as a white solid.

  • Expected Characterization Data for 4-(3,5-dimethylphenyl)-4-oxobutanoic Acid:

    • Appearance: White crystalline solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 12.1 (s, 1H, COOH), 7.55 (s, 2H, Ar-H), 7.15 (s, 1H, Ar-H), 3.30 (t, J=6.6 Hz, 2H, -CH₂-CO-Ar), 2.80 (t, J=6.6 Hz, 2H, -CH₂-COOH), 2.35 (s, 6H, Ar-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 199.5, 178.9, 138.5, 136.8, 134.7, 126.3, 33.5, 28.2, 21.2.

    • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1605, 1585 (C=C, aromatic).

Step 2: Fischer Esterification to Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]

Protocol 2: Synthesis of Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

  • Materials:

    • 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (20.6 g, 0.1 mol) in methanol (100 mL).

    • Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

    • Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate as a colorless oil or low-melting solid.

  • Expected Characterization Data for Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate:

    • Appearance: Colorless oil or low-melting solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.54 (s, 2H, Ar-H), 7.14 (s, 1H, Ar-H), 3.68 (s, 3H, OCH₃), 3.25 (t, J=6.6 Hz, 2H, -CH₂-CO-Ar), 2.75 (t, J=6.6 Hz, 2H, -CH₂-COOCH₃), 2.34 (s, 6H, Ar-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 199.2, 173.5, 138.4, 136.9, 134.6, 126.2, 51.8, 33.3, 28.0, 21.2.

    • IR (Film, cm⁻¹): 1735 (C=O, ester), 1685 (C=O, ketone), 1605, 1585 (C=C, aromatic).

Applications in Heterocyclic Synthesis

Synthesis of 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

The reaction of γ-keto acids or their esters with hydrazine is a classical and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[4][5][6] These compounds are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Diagram 2: Synthesis of 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

G cluster_1 Pyridazinone Formation start_acid 4-(3,5-dimethylphenyl)- 4-oxobutanoic Acid intermediate Hydrazone Intermediate start_acid->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate product 6-(3,5-dimethylphenyl)-4,5- dihydropyridazin-3(2H)-one intermediate->product Intramolecular Cyclization

Protocol 3: Synthesis of 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Materials:

    • 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

    • Hydrazine hydrate (80%)

    • Ethanol

    • Glacial acetic acid (catalytic)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Büchner funnel and filter flask

  • Procedure:

    • In a 100 mL round-bottom flask, suspend 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (10.3 g, 0.05 mol) in ethanol (50 mL).

    • Add hydrazine hydrate (3.1 g, 0.05 mol) and a few drops of glacial acetic acid.

    • Heat the mixture at reflux for 4-6 hours, during which the product may begin to precipitate.

    • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

    • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the desired pyridazinone.

    • Further purification can be achieved by recrystallization from ethanol.

  • Expected Characterization Data:

    • Appearance: White to off-white solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.8 (s, 1H, NH), 7.45 (s, 2H, Ar-H), 7.10 (s, 1H, Ar-H), 2.90 (t, J=7.0 Hz, 2H), 2.45 (t, J=7.0 Hz, 2H), 2.30 (s, 6H, Ar-CH₃).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 172.1, 145.8, 138.2, 137.5, 132.0, 125.1, 28.5, 21.0, 19.8.

Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a versatile method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[7][8][9][10] Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate serves as an excellent 1,4-dicarbonyl equivalent for this transformation.

G

Sources

Procedure for converting 3-(3,5-dimethylbenzoyl)propionic acid to methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of Methyl 3-(3,5-dimethylbenzoyl)propionate


-Keto Acids

Abstract & Scope

This technical guide details the procedure for converting 3-(3,5-dimethylbenzoyl)propionic acid (CAS: 553-66-2 analog) to its methyl ester, methyl 3-(3,5-dimethylbenzoyl)propionate . This transformation is a critical intermediate step in the Haworth synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically in the route to 1,3-dimethylanthracene derivatives.

The guide presents two validated protocols:

  • Acid-Catalyzed Fischer Esterification (Primary Method): The most atom-efficient and scalable approach for stable

    
    -keto acids.
    
  • Acyl Chloride Activation (Alternative Method): A robust method for sterically demanding or moisture-sensitive variations.

Chemical Context & Strategy

The substrate is a


-keto acid. Unlike simple carboxylic acids, 

-keto acids exist in equilibrium between the open-chain keto-acid form and the cyclic hydroxylactone (pseudo-acid) form.
  • Challenge: Direct alkylation under basic conditions can sometimes trap the cyclic form, leading to pseudo-esters.

  • Solution: Fischer esterification in excess methanol using a strong acid catalyst (H₂SO₄ or p-TsOH) thermodynamically favors the open-chain methyl ester due to the stabilizing conjugation of the aromatic ketone and the volatility of the water byproduct.

Reaction Scheme

(Where Ar = 3,5-dimethylphenyl)

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for the synthesis.

G Start Starting Material: 3-(3,5-dimethylbenzoyl)propionic acid Decision Select Method Start->Decision MethodA Method A: Fischer Esterification (Standard) Decision->MethodA Standard Scale MethodB Method B: Acyl Chloride (Strictly Anhydrous) Decision->MethodB Stubborn Substrate StepA1 Dissolve in MeOH (Excess) Add cat. H2SO4 MethodA->StepA1 StepA2 Reflux (4-6 hours) TLC Monitoring StepA1->StepA2 StepA3 Workup: Concentrate -> DCM Extract -> Wash StepA2->StepA3 Product Target Product: Methyl 3-(3,5-dimethylbenzoyl)propionate StepA3->Product StepB1 Reflux with SOCl2 (Neat or in Toluene) MethodB->StepB1 StepB2 Evaporate Excess SOCl2 (Formation of Acid Chloride) StepB1->StepB2 StepB3 Quench with MeOH (0°C -> RT) StepB2->StepB3 StepB3->Product

Caption: Decision tree and process flow for the esterification of


-keto acids.

Detailed Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Recommended)

Best for: Routine synthesis, scale-up, and cost efficiency.

Reagents:

  • 3-(3,5-dimethylbenzoyl)propionic acid (1.0 equiv)

  • Methanol (Reagent Grade, anhydrous preferred but not strictly required): ~10–20 volumes

  • Sulfuric Acid (conc. H₂SO₄): 0.1–0.2 equiv (Catalyst)

Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the RBF with the keto-acid (e.g., 10 g) and Methanol (100–150 mL). Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (approx. 0.5 mL for 10 g scale) dropwise. Note: The reaction is exothermic; slight warming occurs.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Process Control: Monitor by TLC (Silica gel, 30% EtOAc/Hexane). The starting acid (polar, streaks near baseline) should disappear, replaced by a less polar ester spot (Rf ~0.5–0.6).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove most methanol (reduce to ~20% volume).

    • Dilute the residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and water.

    • Neutralization: Wash the organic layer carefully with saturated NaHCO₃ solution to neutralize the catalyst and remove any unreacted acid. Caution: CO₂ evolution.

    • Wash with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Evaporate the solvent to yield the crude ester.

  • Purification: Usually obtained as a pure oil or low-melting solid. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography.

Protocol B: Thionyl Chloride Activation

Best for: Cases where equilibrium favors the acid or if the substrate is sensitive to long reflux times.

Reagents:

  • Keto-acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂): 1.5–2.0 equiv

  • Methanol (Anhydrous): Excess

  • DCM or Toluene (Optional solvent)

Procedure:

  • Activation: In a fume hood, dissolve the keto-acid in dry DCM (or use neat SOCl₂ if scale permits). Add SOCl₂ dropwise.

  • Reflux: Heat to reflux (or 40°C) for 1–2 hours. Gas evolution (SO₂, HCl) indicates reaction progress.

  • Evaporation: Remove solvent and excess SOCl₂ under vacuum. Critical: Ensure all SOCl₂ is removed to prevent vigorous reaction with methanol.

  • Esterification: Redissolve the resulting acid chloride residue in dry DCM. Cool to 0°C.

  • Quench: Add anhydrous Methanol (excess) slowly. Stir at room temperature for 1 hour.

  • Workup: Wash with NaHCO₃, dry, and concentrate as in Protocol A.

Analytical Validation & Data

The following table summarizes the expected analytical data for the target methyl ester.

ParameterExpected Value / CharacteristicNotes
Appearance Colorless to pale yellow oil or low-melting solidDepends on purity and temperature.
Rf Value ~0.6 (30% EtOAc in Hexane)Distinctly higher than starting acid.
¹H NMR (CDCl₃)

2.35 (s, 6H, Ar-Me )
Two methyl groups on the ring.

2.75 (t, 2H, -CH₂-COO-)
Triplet,

to ester.

3.30 (t, 2H, -CO-CH₂-)
Triplet,

to ketone.

3.70 (s, 3H, -COOMe )
Singlet, diagnostic ester peak.

7.2 - 7.6 (m, 3H, Ar-H )
Aromatic protons (pattern depends on substitution).
IR Spectroscopy ~1735 cm⁻¹ (Ester C=O)Sharp, strong.
~1685 cm⁻¹ (Ketone C=O)Conjugated ketone (lower freq than ester).

Critical Process Parameters (CPPs) & Troubleshooting

Mechanism of Pseudo-Ester Formation

In


-keto acids, the ketone carbonyl can be attacked by the carboxylate oxygen, forming a cyclic lactol (pseudo-acid). While Fischer esterification favors the open chain, researchers must be aware of this equilibrium.

Mechanism OpenAcid Open Chain Acid (Major) Cyclic Pseudo-Acid (Cyclic Lactol) OpenAcid->Cyclic Equilibrium OpenEster Target Methyl Ester (Thermodynamic Product) OpenAcid->OpenEster MeOH / H+ PseudoEster Pseudo-Ester (Side Product) Cyclic->PseudoEster Alkylation (Rare in acidic MeOH)

Caption: Competitive pathways between open-chain esterification and pseudo-ester formation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Incomplete Conversion Water accumulation in reaction.Add molecular sieves or use a Dean-Stark trap (if using benzene/toluene cosolvent).
Low Yield Formation of pseudo-ester.Ensure acidic conditions are maintained; avoid basic alkylation (e.g., MeI/K₂CO₃).
Dark Coloration Polymerization or oxidation.Perform reaction under Nitrogen atmosphere; limit reflux time.

Safety & Handling

  • Methanol: Flammable and toxic. Use in a fume hood.

  • Sulfuric Acid/Thionyl Chloride: Highly corrosive. Wear acid-resistant gloves and eye protection.

  • Waste Disposal: Neutralize all aqueous waste streams before disposal. Segregate halogenated waste if SOCl₂/DCM is used.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for Fischer Esterification of keto-acids).

  • Organic Syntheses. gamma-Keto Esters: General Procedures. Org.[1][2] Synth. Coll. Vol. 4, p.635. (Describes esterification of similar benzoylpropionic derivatives).

  • Newman, M. S. The Chemistry of Pseudo-Esters and Ethers. Accounts of Chemical Research, 1974 , 7(3), 85–92. (Mechanistic insight into normal vs. pseudo-ester formation).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012 . (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Application Note: 4-Oxobutanoate Derivatives in Enzyme Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxobutanoate (succinic semialdehyde) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Because its structural backbone closely mimics several endogenous metabolites—such as L-kynurenine and succinic semialdehyde—derivatives of 4-oxobutanoate can be engineered to selectively target and inhibit critical metabolic and signaling enzymes.

This application note provides an in-depth technical guide on the deployment of 4-oxobutanoate derivatives across three distinct therapeutic domains: Neuropharmacology (KMO inhibition), Wnt Signaling Modulation (NOTUM inhibition), and Dermatology (Tyrosinase inhibition). For each application, we detail the mechanistic rationale and provide self-validating, step-by-step experimental protocols designed for robust reproducibility.

Neuropharmacology: Kynurenine 3-Monooxygenase (KMO) Inhibition

Mechanistic Rationale

The kynurenine pathway (KP) is the primary route for tryptophan degradation. Kynurenine 3-monooxygenase (KMO), a class A flavoprotein monooxygenase, sits at a critical branch point in this pathway[1]. It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), which is subsequently converted into the excitotoxic and neurotoxic quinolinic acid (QUIN)[2]. have demonstrated that halogenated 4-phenyl-4-oxo-butanoic acid derivatives—specifically 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and its methyl ester—act as potent, competitive KMO inhibitors[3]. The 3,4-dichlorophenyl moiety enhances electron-withdrawing properties to maximize active-site binding affinity, while the 4-oxobutanoate backbone serves as a direct structural mimic of the endogenous substrate L-kynurenine[4]. Inhibiting KMO successfully shunts the pathway toward the production of kynurenic acid (KYNA), a neuroprotective NMDA receptor antagonist[5].

G TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) Neuroprotective KYN->KYNA KAT KMO KMO Enzyme KYN->KMO HK 3-Hydroxykynurenine (3-HK) Neurotoxic QUIN Quinolinic Acid (QUIN) Excitotoxic HK->QUIN Multiple steps KMO->HK Hydroxylation INHIB 4-Oxobutanoate Derivatives INHIB->KMO Competitive Inhibition

Fig 1. Kynurenine pathway modulation by 4-oxobutanoate KMO inhibitors.

Protocol: In Vitro KMO Inhibition Assay (LC-MS/MS Readout)

Objective: Quantify the IC50 of 4-oxobutanoate derivatives against recombinant human KMO.

Step 1: Holoenzyme Preparation

  • Action: Pre-incubate recombinant human KMO (5 nM) in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl) supplemented with 10 μM FAD for 15 minutes at 4°C.

  • Causality: KMO is a flavoprotein. Exogenous FAD supplementation is mandatory to prevent the dissociation of the non-covalently bound cofactor during purification, ensuring the enzyme remains in its active holoenzyme state.

Step 2: Inhibitor Equilibration

  • Action: Add the 4-oxobutanoate derivative (titrated from 0.1 nM to 10 μM) and 200 μM L-kynurenine. Incubate for 10 minutes at 37°C.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding 1 mM NADPH.

  • Causality: NADPH is the obligate electron donor. Adding it after the inhibitor and substrate have equilibrated prevents premature, uncoupled NADPH oxidation, which generates reactive oxygen species (ROS) that could denature the enzyme and yield false-positive inhibition.

Step 4: Quenching and Quantification

  • Action: After 20 minutes, quench the reaction with an equal volume of 1% formic acid in acetonitrile containing an internal standard (e.g., ^13C-3-HK). Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode for 3-HK: m/z 225.1 → 208.1).

  • Validation Checkpoint: The use of LC-MS/MS over traditional fluorescence assays eliminates autofluorescence interference commonly caused by aromatic 4-oxobutanoate derivatives. A positive control (e.g., Ro 61-8048) must yield an IC50 within 3-fold of literature values to validate the assay system.

Wnt Signaling Modulation: NOTUM Serine Hydrolase Inhibition

Mechanistic Rationale

NOTUM is a secreted serine hydrolase that negatively regulates the Wnt signaling pathway by cleaving the essential palmitoleate moiety from Wnt ligands[6]. Inhibiting NOTUM has profound therapeutic potential for osteoporosis, colorectal cancer, and Alzheimer's disease.

Recent have identified esters of 4-(indolin-1-yl)-4-oxobutanoic acid as potent, irreversible inhibitors of NOTUM[6]. The mechanism relies on a transesterification reaction between the catalytic serine residue (Ser-232) and the methyl ester of the 4-oxobutanoate derivative[7]. ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) modeling confirms that the subsequent hydrolysis of this covalent adduct is highly endergonic, effectively trapping the enzyme in a "dead" state[6].

G NOTUM NOTUM (Active) Ser-232 MICHAELIS Non-covalent Enzyme-Inhibitor Complex NOTUM->MICHAELIS INHIB Methyl 4-(indolin-1-yl)- 4-oxobutanoate INHIB->MICHAELIS ADDUCT Covalent Adduct (Transesterification) MICHAELIS->ADDUCT Nucleophilic Attack by Ser-232 DEAD Irreversibly Inhibited NOTUM ADDUCT->DEAD Endergonic Hydrolysis (Blocked)

Fig 2. Mechanism of irreversible NOTUM inhibition by 4-oxobutanoate esters.

Protocol: Covalent Adduct Formation & Intact Mass Validation

Objective: Verify the irreversible covalent modification of NOTUM by 4-oxobutanoate esters.

Step 1: Time-Dependent Incubation

  • Action: Incubate 10 μM recombinant NOTUM with 50 μM methyl 4-(indolin-1-yl)-4-oxobutanoate in 50 mM Tris-HCl (pH 7.4) at 25°C. Pull 10 μL aliquots at 0, 15, 30, and 60 minutes.

  • Causality: Irreversible inhibitors exhibit time-dependent inhibition (

    
    ). Pulling aliquots over a time course allows the calculation of the inactivation rate, distinguishing covalent binders from transient competitive inhibitors.
    

Step 2: Desalting and LC-TOF-MS Analysis

  • Action: Quench aliquots with 0.5% trifluoroacetic acid (TFA). Desalt the protein using a C4 ZipTip or a rapid LC gradient (C8 column). Analyze the intact protein mass using a Time-of-Flight Mass Spectrometer (TOF-MS).

  • Validation Checkpoint: Deconvolute the mass spectra. The unmodified NOTUM will present a distinct mass peak. A successful transesterification reaction will result in a mass shift corresponding exactly to the addition of the 4-(indolin-1-yl)-4-oxobutanoate moiety minus the leaving group (methanol). If the mass shift is absent, the inhibition is reversible.

Dermatological Agents: Tyrosinase Inhibition

Mechanistic Rationale

Tyrosinase is the rate-limiting metalloenzyme in the biosynthesis of melanin. Inhibitors of tyrosinase are highly sought after in the cosmetic and dermatological industries for treating hyperpigmentation.

have converted the natural monoterpene phenols carvacrol and thymol into alkyl 4-oxobutanoate derivatives[8]. These derivatives demonstrate structure-dependent tyrosinase inhibitory activity. Mechanistically, the 4-oxobutanoate moiety acts as a linker that projects the alkyl chain into the hydrophobic pocket of the tyrosinase enzyme[9].

Quantitative Data Summary

As shown below, derivatives containing three-carbon (propyl/allyl) and four-carbon (butyl/crotyl) alkyl chains exhibit the strongest inhibitory activity, indicating optimal steric and hydrophobic interactions within the enzyme's binding cleft[9].

Compound NameCore PhenolAlkyl Chain LengthIC50 (μM) against Tyrosinase
Carvacrol allyl 4-oxobutanoate Carvacrol3 carbons128.8
Carvacrol butyl 4-oxobutanoate Carvacrol4 carbons244.1
Thymol propyl 4-oxobutanoate Thymol3 carbons191.4
Thymol crotyl 4-oxobutanoate Thymol4 carbons102.3
Kojic Acid (Positive Control)N/AN/A21.8
Protocol: Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: Screen 4-oxobutanoate derivatives for anti-melanogenic activity.

Step 1: Hydrophobic Equilibration

  • Action: In a 96-well microplate, combine 100 μL of 0.1 M phosphate buffer (pH 6.8), 20 μL of the 4-oxobutanoate derivative (dissolved in DMSO, final DMSO concentration <2%), and 20 μL of mushroom tyrosinase (1000 U/mL). Incubate at 25°C for 10 minutes.

  • Causality: The pre-incubation step is critical. It allows the hydrophobic 3-to-4 carbon alkyl chains of the 4-oxobutanoate derivatives to penetrate the aqueous solvation shell and fully equilibrate within the hydrophobic pocket of the tyrosinase active site before the substrate is introduced.

Step 2: Kinetic Tracking via Dopachrome Formation

  • Action: Add 20 μL of 2.5 mM L-DOPA to initiate the reaction. Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every 30 seconds for 10 minutes.

  • Validation Checkpoint: L-DOPA oxidation yields dopachrome, a red-pigmented intermediate that absorbs strongly at 475 nm. The assay is self-validating if the negative control (DMSO only) shows a linear increase in absorbance over the first 5 minutes (steady-state velocity). Calculate the percent inhibition based on the slope of the linear phase compared to the negative control.

References

  • Drysdale, M.J., et al. (1998). "4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • El-Nahas, A.M., et al. (2022). "Computational Analysis of the Inhibition Mechanism of NOTUM by the ONIOM Method." ACS Omega. URL:[Link]

  • Henry, G.E., et al. (2018). "Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Davis, I., et al. (2022). "The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors." Molecules. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of 3,5-Dimethylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the unique steric and electronic challenges of acylating 3,5-dimethylphenyl systems (such as m-xylene and 3,5-dimethylanisole).

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: My acylation yield is capping at 40-50% despite using 1.0 equivalent of AlCl₃. What is the causality behind this? A: This is a classic case of product inhibition. In Friedel-Crafts acylation, the carbonyl oxygen of the newly formed aryl ketone is highly Lewis basic. It forms a stable, unreactive complex with the AlCl₃ catalyst, effectively sequestering it from the catalytic cycle. To overcome this, the system must be self-validating: you must use a stoichiometric excess (typically 1.1 to 1.5 equivalents) of the Lewis acid to ensure enough free catalyst remains to activate the acyl chloride 1.

Q2: I am isolating a mixture of regioisomers. How can I drive the reaction toward the less sterically hindered product? A: 3,5-Dimethylphenyl derivatives possess two strongly activating, ortho/para-directing methyl groups. The C2 position (between the two methyls) is highly sterically hindered, making the C4/C6 positions the kinetically and thermodynamically favored sites. However, highly reactive acylium ions or elevated temperatures can force substitution at C2. To favor the C4-acylated product (e.g., 2,4-dimethylacetophenone), lower the reaction temperature to 0 °C and utilize a non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂). This increases the effective steric bulk of the active electrophilic complex, reinforcing regioselectivity 2.

Q3: Are there viable, greener alternatives to using stoichiometric amounts of toxic, moisture-sensitive AlCl₃? A: Yes. Recent catalytic advancements have bypassed the product-inhibition paradigm by using Lewis acids that activate the acyl chloride but bind weakly to the ketone product. For example, using 5 wt% of an Fe₂O₃/HY zeolite catalyst provides excellent shape-selectivity and yields up to 94.5% for m-xylene 3. Alternatively, 5 mol% FeCl₃·6H₂O in propylene carbonate has proven effective for activated arenes 4.

Section 2: Troubleshooting Guides & Experimental Protocols

Issue A: Catalyst Deactivation & Poor Conversion

When reactions stall or yield unreacted starting materials, the primary culprit is usually moisture or insufficient Lewis acid. The following protocol utilizes a self-validating stoichiometric approach to ensure complete conversion.

Protocol 1: Standard Stoichiometric Acylation (Optimized for Yield)

  • System Preparation: Oven-dry all glassware at 120 °C for at least 2 hours. Assemble under an active nitrogen or argon purge to maintain strictly anhydrous conditions.

  • Catalyst Loading: In a round-bottom flask, suspend 1.2 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM).

  • Electrophile Generation: Cool the suspension to 0 °C using an ice bath. Add 1.0 equivalent of the acylating agent (e.g., acetyl chloride) dropwise. Stir for 15 minutes to allow the complete generation of the reactive acylium ion complex.

  • Substrate Addition: Dissolve 1.0 equivalent of the 3,5-dimethylphenyl derivative in a minimal amount of dry DCM. Add this solution dropwise over 30 minutes. Causality note: Slow addition controls the exothermic reaction and prevents localized heating, which can lead to undesired Jacobsen rearrangements or polyacylation.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 2-4 hours. Monitor via TLC until the starting material is consumed.

  • Quench and Workup: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality note: The acidic aqueous quench is mandatory to hydrolyze and break the stable AlCl₃-ketone complex, releasing the free product. Extract with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

CatalystDeactivation Substrate Acyl Chloride + Lewis Acid (AlCl3) ActiveComplex Acylium-AlCl3 Active Electrophile Substrate->ActiveComplex Activation ProductComplex Ketone-AlCl3 Stable Complex (Catalyst Trap) ActiveComplex->ProductComplex EAS with 3,5-Dimethylarene FreeProduct Free Aryl Ketone Product ProductComplex->FreeProduct Hydrolysis Quench Aqueous HCl / Ice Quench Quench->ProductComplex Breaks complex

Mechanistic pathway showing catalyst trapping by the product and release via acidic quench.

Issue B: Shifting to Green Catalysis for Scale-Up

For researchers looking to avoid stoichiometric toxic waste, heterogeneous catalysis offers a robust alternative.

Protocol 2: Catalytic Acylation using Fe₂O₃/HY Zeolite

  • Preparation: Load 5 wt% of Fe₂O₃/HY zeolite catalyst into a pressure tube or heavy-walled round-bottom flask.

  • Reactant Loading: Add the 3,5-dimethylphenyl derivative (e.g., m-xylene) and the acylating agent (e.g., benzoyl chloride) in a 4:1 molar ratio. Causality note: The excess arene acts as both reactant and solvent, driving the equilibrium forward while maintaining a high concentration within the zeolite pores.

  • Thermal Activation: Heat the mixture to 110 °C for 4-8 hours. The HY zeolite framework provides shape selectivity (favoring the less hindered C4 position), while the Fe₂O₃ provides the necessary Lewis acidic sites without irreversible product binding.

  • Recovery: Cool the reaction to room temperature. Filter the solid catalyst. The catalyst can be washed with ethanol, dried, and reused for multiple cycles with minimal loss in activity.

  • Purification: Remove the excess arene via vacuum distillation to isolate the pure acylated product.

OptimizationWorkflow Start Issue: Low Yield (<50%) CheckCat Check Catalyst Equivalents Start->CheckCat CatLow < 1.0 eq AlCl3 CheckCat->CatLow CatHigh > 1.1 eq AlCl3 CheckCat->CatHigh FixCat Increase to 1.2-1.5 eq (Overcome Product Inhibition) CatLow->FixCat CheckSolvent Check Solvent & Moisture CatHigh->CheckSolvent Wet Moisture Present CheckSolvent->Wet SideReact Tar Formation / Side Reactions CheckSolvent->SideReact FixWet Use Anhydrous DCM/DCE Oven-dry glassware Wet->FixWet FixTemp Lower Temp to 0 °C Control Addition Rate SideReact->FixTemp

Troubleshooting workflow for resolving low yields in Friedel-Crafts acylation.

Section 3: Quantitative Data & Catalyst Comparison

To assist in experimental design, the following table summarizes the performance of various catalytic systems specifically for the acylation of m-xylene (1,3-dimethylbenzene), a standard 3,5-dimethylphenyl derivative.

Catalyst SystemAcylating AgentReaction ConditionsYield / ConversionRegioselectivity (C4 vs C2)
AlCl₃ (1.2 eq)Acetyl chlorideDCM, 0 °C to RT, 4h>90% Yield>95:5 (Highly selective)
[ReBr(CO)₅] (5 mol%)Benzoyl chloridem-xylene (solvent), Reflux, 2h96% Yield91:8 (Moderate selectivity)
Fe₂O₃/HY Zeolite (5 wt%)Benzoyl chloride110 °C, 4h94.5% YieldHighly selective (Shape-directed)
FeCl₃·6H₂O (5 mol%)Acetic anhydridePropylene carbonate, 80 °C, 8h41% YieldModerate

Data synthesized from authoritative chemical literature 345.

References

  • BenchChem. "Troubleshooting common issues in Friedel-Crafts reactions." BenchChem Tech Support.
  • Vaia. "Understanding Friedel-Crafts Acylation - Organic Chemistry.
  • Mu, M., et al. "An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride." RSC Advances, 2014.
  • PMC. "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate.
  • Kusama, H., et al. "Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I)." Oxford Academic, Chemistry Letters.

Sources

Technisches Support-Zentrum: Aufreinigung von Methyl-4-(3,5-dimethylphenyl)-4-oxobutanoat

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German.

Verfasst von Ihrem Senior Application Scientist

Dieses Dokument dient als technische Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Synthese und Aufreinigung von Methyl-4-(3,5-dimethylphenyl)-4-oxobutanoat befassen. Anstelle einer starren Vorlage bietet dieser Leitfaden einen dynamischen Frage-Antwort-Ansatz zur Lösung spezifischer experimenteller Herausforderungen.

Abschnitt 1: Erste Schritte und grundlegende Fehlerbehebung

Die Reinheit des Endprodukts beginnt mit einem ordnungsgemäßen Work-up nach der Reaktion. Häufige Probleme können oft schon in dieser Phase gelöst werden.

FAQ: Mein Rohprodukt ist ölig, obwohl ich einen Feststoff erwartet habe. Was ist die Ursache?

Antwort: Dies ist ein häufiges Problem, das mehrere Ursachen haben kann:

  • Restliches Lösungsmittel: Selbst geringe Mengen an hochsiedenden Lösungsmitteln (wie DMF, DMSO oder Toluol) können den Schmelzpunkt Ihres Produkts erheblich senken und es als zähflüssiges Öl oder Kaugummi erscheinen lassen.

    • Lösung: Trocknen Sie Ihr Produkt gründlich im Hochvakuum, eventuell bei leicht erhöhter Temperatur (z. B. 30–40 °C), sofern das Produkt thermisch stabil ist.

  • Säure-Verunreinigungen: Eine häufige Verunreinigung ist die entsprechende Carbonsäure, 4-(3,5-Dimethylphenyl)-4-oxobutansäure, die durch Hydrolyse der Estergruppe entstehen kann. Säuren können hygroskopisch sein und zur Bildung von öligen Phasen beitragen.

  • Eutektisches Gemisch: Das Vorhandensein von Verunreinigungen kann zur Bildung eines eutektischen Gemischs führen, das einen niedrigeren Schmelzpunkt als jede einzelne Komponente hat.

FAQ: Wie entferne ich saure Verunreinigungen wie die entsprechende Carbonsäure effektiv?

Antwort: Eine saure Verunreinigung lässt sich am besten durch eine flüssig-flüssig-Extraktion mit einer milden Base entfernen. Dies deprotoniert die Carbonsäure zu ihrem Salz, das dann in die wässrige Phase übergeht, während Ihr neutraler Ester in der organischen Phase verbleibt.[1]

Protokoll: Basische Wäsche des Rohprodukts

  • Auflösen: Lösen Sie Ihr Rohprodukt in einem mit Wasser nicht mischbaren organischen Lösungsmittel mit niedrigem Siedepunkt (z. B. Diethylether oder Ethylacetat). Verwenden Sie etwa das 3- bis 5-fache Volumen des Lösungsmittels im Verhältnis zum Volumen Ihres Rohprodukts.[1]

  • Extraktion: Geben Sie die Lösung in einen Scheidetrichter und waschen Sie sie mit einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃). Schütteln Sie den Trichter kräftig für 1-2 Minuten und entlüften Sie regelmäßig, um den Druck abzubauen.

  • Trennung: Lassen Sie die Schichten sich trennen und lassen Sie die untere wässrige Schicht ab.

  • Waschen: Waschen Sie die organische Schicht mit deionisiertem Wasser, um restliches Natriumbicarbonat zu entfernen, und anschließend mit einer gesättigten Kochsalzlösung (Sole), um die organische Phase vorzutrocknen.

  • Trocknen: Überführen Sie die organische Schicht in einen Erlenmeyerkolben und trocknen Sie sie über einem wasserfreien Trockenmittel wie Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄).

  • Konzentration: Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel mit einem Rotationsverdampfer.

Abschnitt 2: Strategien zur Hauptaufreinigung

Nach einem grundlegenden Work-up ist eine weitere Aufreinigung fast immer erforderlich. Die Wahl der Methode hängt vom Aggregatzustand und der Art der Verunreinigungen ab.

Purification_Decision_Tree Start Rohprodukt nach basischer Wäsche Check_State Ist das Produkt ein Feststoff? Start->Check_State Recrystallization Umkristallisation Check_State->Recrystallization Ja Oily_Product Produkt ist ölig oder wachsartig Check_State->Oily_Product Nein Pure_Product Reines Produkt Recrystallization->Pure_Product Erfolgreich Column_Chromatography Säulenchromatographie Column_Chromatography->Pure_Product Oily_Product->Column_Chromatography

Abbildung 1: Entscheidungsbaum für die Wahl der primären Aufreinigungsmethode.

Methode 1: Umkristallisation (Bevorzugt für Feststoffe)

Die Umkristallisation ist eine äußerst effektive Methode zur Aufreinigung von kristallinen Feststoffen. Das Prinzip beruht auf den unterschiedlichen Löslichkeiten des gewünschten Produkts und der Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen.[2]

FAQ: Wie wähle ich das richtige Lösungsmittel für die Umkristallisation aus?

Antwort: Das ideale Lösungsmittel löst Ihre Substanz in der Hitze gut, bei Raumtemperatur oder in der Kälte jedoch schlecht.[2] Verunreinigungen sollten entweder bei allen Temperaturen sehr gut löslich bleiben oder bei allen Temperaturen unlöslich sein.

Protokoll: Lösungsmittelscreening im kleinen Maßstab

  • Geben Sie eine Spatelspitze (ca. 20-30 mg) Ihres Rohprodukts in mehrere Reagenzgläser.

  • Fügen Sie zu jedem Reagenzglas ein anderes Testlösungsmittel (z. B. Ethanol, Methanol, Isopropanol, Hexan, Toluol, Ethylacetat, Wasser) tropfenweise bei Raumtemperatur hinzu, bis etwa 0,5 ml erreicht sind. Schütteln Sie nach jeder Zugabe. Notieren Sie die Löslichkeit.

  • Wenn sich die Substanz bei Raumtemperatur nicht löst, erhitzen Sie das Reagenzglas vorsichtig in einem Wasserbad. Fügen Sie bei Bedarf weiteres heißes Lösungsmittel tropfenweise hinzu, bis sich die Substanz gerade so löst.[3]

  • Lassen Sie die klare, heiße Lösung langsam auf Raumtemperatur und dann in einem Eisbad abkühlen.

  • Ein gutes Lösungsmittel führt zur Bildung von Kristallen. Wenn die Substanz ausölt, ist das Lösungsmittel ungeeignet.

Lösungsmittelpaar Typische Anwendung Hinweise
Ethanol / WasserFür Verbindungen mittlerer PolaritätProdukt in heißem Ethanol lösen, dann heißes Wasser bis zur Trübung zugeben.
Toluol / HexanFür eher unpolare, aromatische VerbindungenProdukt in heißem Toluol lösen, dann Hexan als "Antisolvens" zugeben.
Ethylacetat / HexanEin vielseitiges System für viele organische VerbindungenFunktioniert ähnlich wie Toluol/Hexan; beide Lösungsmittel sind leicht zu entfernen.
Aceton / WasserFür polarere VerbindungenAceton ist sehr flüchtig; Vorsicht beim Erhitzen.

Tabelle 1: Gängige Lösungsmittelpaare für die Zwei-Lösungsmittel-Umkristallisation.[4]

Fehlerbehebung bei der Umkristallisation

Problem Mögliche Ursache Lösungsvorschlag
"Ausölen" statt Kristallisation Die Lösung ist zu übersättigt oder kühlt zu schnell ab; der Schmelzpunkt der Substanz liegt unter dem Siedepunkt des Lösungsmittels.Erhitzen Sie die Mischung erneut, um das Öl aufzulösen. Fügen Sie mehr Lösungsmittel hinzu, um die Konzentration zu verringern. Lassen Sie die Lösung sehr langsam abkühlen.
Keine Kristallbildung Die Lösung ist nicht ausreichend gesättigt; die Kristallisationsaktivierung ist zu hoch.Kratzen Sie mit einem Glasstab an der Innenwand des Gefäßes. Fügen Sie einen Impfkristall hinzu. Kühlen Sie die Lösung für längere Zeit im Eisbad oder Gefrierschrank. Reduzieren Sie das Lösungsmittelvolumen durch Verdampfen.
Produkt bleibt gefärbt Farbige Verunreinigungen sind vorhanden.Lösen Sie das Produkt erneut in heißem Lösungsmittel, fügen Sie eine kleine Menge Aktivkohle hinzu und kochen Sie kurz auf. Führen Sie eine Heißfiltration durch, um die Kohle zu entfernen, und lassen Sie dann kristallisieren.[3]

Tabelle 2: Fehlerbehebung bei häufigen Problemen der Umkristallisation.

Methode 2: Säulenchromatographie (Für Öle und schwer trennbare Gemische)

Die Säulenchromatographie ist eine leistungsstarke Technik, die Verbindungen aufgrund ihrer unterschiedlichen Affinität zu einer stationären Phase (meist Kieselgel) trennt, während sie von einer mobilen Phase (Laufmittel) durch die Säule transportiert werden.[5]

FAQ: Wie bestimme ich das richtige Laufmittel (Eluent) für die Trennung?

Antwort: Das optimale Laufmittel wird am besten mittels Dünnschichtchromatographie (DC) ermittelt. Ein gutes Laufmittelsystem verleiht Ihrer Zielverbindung einen Rf-Wert von etwa 0,2-0,4.[6] Ein häufiger Ausgangspunkt für eine Verbindung dieser Polarität ist eine Mischung aus Hexan und Ethylacetat.

Column_Chromatography_Workflow cluster_prep Vorbereitung cluster_run Durchführung cluster_post Aufarbeitung TLC 1. DC-Analyse zur Bestimmung des Laufmittels (z.B. Hexan:EtOAc) Pack 2. Säule packen (Kieselgel-Slurry-Methode) TLC->Pack Load 3. Probe auftragen (minimales Lösungsmittelvolumen) Pack->Load Elute 4. Elution starten (Laufmittel hinzufügen) Load->Elute Collect 5. Fraktionen sammeln Elute->Collect Monitor 6. Fraktionen per DC überwachen Collect->Monitor Combine 7. Reine Fraktionen vereinen Monitor->Combine Evaporate 8. Lösungsmittel entfernen (Rotationsverdampfer) Combine->Evaporate Final Reines Produkt Evaporate->Final

Abbildung 2: Allgemeiner Arbeitsablauf für die Aufreinigung mittels Säulenchromatographie.

Protokoll: Flash-Säulenchromatographie

  • DC-Analyse: Bestimmen Sie das optimale Laufmittelgemisch (z. B. 4:1 Hexan:Ethylacetat), das einen Rf-Wert von ~0,3 für Ihr Produkt ergibt.

  • Säulenpackung (Slurry-Methode): [5][6]

    • Stecken Sie einen kleinen Watte- oder Glaswollebausch an den Boden der Säule.

    • Stellen Sie in einem Becherglas eine Aufschlämmung (Slurry) aus Kieselgel und dem am wenigsten polaren Laufmittel her.

    • Gießen Sie die Aufschlämmung in die Säule und klopfen Sie vorsichtig an die Seiten, um eine gleichmäßige Packung zu gewährleisten und Luftblasen zu entfernen. Lassen Sie überschüssiges Lösungsmittel ab, bis der Flüssigkeitsstand knapp über dem Kieselgelbett liegt.

  • Probenauftrag: Lösen Sie Ihr Rohprodukt in der minimal möglichen Menge des Laufmittels. Tragen Sie diese konzentrierte Lösung vorsichtig auf die Oberseite des Kieselgels auf.

  • Elution: Füllen Sie die Säule vorsichtig mit dem Laufmittel und beginnen Sie, Fraktionen in Reagenzgläsern zu sammeln.

  • Überwachung: Analysieren Sie die gesammelten Fraktionen mittels DC, um diejenigen zu identifizieren, die Ihr reines Produkt enthalten.

  • Isolierung: Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel mit einem Rotationsverdampfer.

Fehlerbehebung bei der Säulenchromatographie

Problem Mögliche Ursache Lösungsvorschlag
Substanz eluiert nicht (bleibt am Start) Das Laufmittel ist nicht polar genug.Erhöhen Sie schrittweise die Polarität des Eluenten. Wenn Sie ein Hexan/Ethylacetat-System verwenden, erhöhen Sie den prozentualen Anteil von Ethylacetat.
Schlechte Trennung (Banden überlappen) Falsches Laufmittel; Säule überladen; ungleichmäßige Packung.Verringern Sie die Polarität des Laufmittels für eine bessere Auflösung. Verwenden Sie weniger Probenmaterial. Packen Sie die Säule sorgfältiger.
Risse in der Kieselgelsäule Die Säule ist trockengelaufen.Lassen Sie den Lösungsmittelstand niemals unter die Oberkante des Kieselgels fallen. Risse führen zu Kanalbildung und ruinieren die Trennung.

Tabelle 3: Fehlerbehebung bei häufigen Problemen der Säulenchromatographie.[6]

Abschnitt 3: Physikalisch-chemische Daten und abschließende Reinheitsbewertung

FAQ: Wie bestätige ich die Reinheit meines Endprodukts?

Antwort: Die Reinheit wird durch eine Kombination von Methoden bestätigt:

  • Dünnschichtchromatographie (DC): Das reine Produkt sollte als einzelner Fleck erscheinen.

  • Schmelzpunkt: Ein reines kristallines Produkt hat einen scharfen Schmelzpunktbereich (innerhalb von 1-2 °C). Verunreinigungen führen zu einer Schmelzpunkterniedrigung und einem breiteren Schmelzbereich. Der Schmelzpunkt eines nahen Analogons, Methyl-4-(4-methylphenyl)-4-oxobutanoat, liegt bei 48-55 °C, was auf einen Feststoff bei Raumtemperatur hindeutet.[7]

  • Spektroskopie (NMR, IR, MS): Diese Methoden bestätigen die chemische Struktur und können das Vorhandensein von Verunreinigungen aufdecken.

Eigenschaft Wert
Summenformel C₁₃H₁₆O₃
Molekulargewicht 220,26 g/mol
Aussehen Voraussichtlich ein weißer bis cremefarbener kristalliner Feststoff (basierend auf Analoga[7])
Schmelzpunkt Nicht experimentell bestimmt, aber wahrscheinlich im Bereich von 50-70 °C (Schätzung basierend auf Analoga)

Tabelle 4: Zusammenfassung der physikalisch-chemischen Eigenschaften.

Referenzen

  • PubChem. (n.d.). Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. National Center for Biotechnology Information. Abgerufen von [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Abgerufen von [Link]

  • Supporting Information. (n.d.). General procedure for column chromatography. [Beispielhafte Quelle, spezifischer Link nicht verfügbar]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Abgerufen von [Link]

  • Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester. Abgerufen von

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Abgerufen von [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Abgerufen von [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Abgerufen von [Link]

Sources

Troubleshooting low conversion rates in keto-ester esterification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Keto-Ester Esterification Optimization

Executive Summary & Diagnostic Triage

Keto-esters are critical intermediates in the synthesis of heterocycles (e.g., pyrimidines, quinolines) and pharmaceutical APIs.[1] However, their synthesis is fraught with thermodynamic and kinetic pitfalls unique to their dual-carbonyl structure.

Low conversion in keto-esterification is rarely a single-variable problem. It typically stems from three competing failure modes:

  • Thermodynamic Stalling: Failure to remove water in equilibrium-driven reactions (Fischer).

  • Substrate Instability: Decarboxylation of

    
    -keto acids or enolization-induced side reactions.
    
  • Chemoselectivity Errors: Ketalization of the ketone moiety or steric hindrance.

Use the following diagnostic workflow to identify your specific bottleneck before proceeding to the protocols.

Diagnostic Workflow (Graphviz)

DiagnosticTree Start START: Low Conversion Observed CheckTLC 1. Analyze Crude Mixture (TLC/NMR) Start->CheckTLC Q_SM Is Starting Material (Acid) Remaining? CheckTLC->Q_SM Q_Byprod Are there significant by-products? Q_SM->Q_Byprod Yes (Reaction Stalled) Branch_Decarb Issue: Decarboxylation Q_SM->Branch_Decarb No (SM Consumed, No Product) Branch_Equil Issue: Equilibrium Limitation Q_Byprod->Branch_Equil No By-products Branch_Ketal Issue: Ketalization Q_Byprod->Branch_Ketal Yes (Ketal Signals) Branch_Steric Issue: Steric/Kinetic Barrier Q_Byprod->Branch_Steric No Reaction at all

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion.

Issue: Thermodynamic Stalling (Fischer Esterification)

Symptom: The reaction reaches ~50-60% conversion and stops. No significant by-products are observed.

Root Cause: Fischer esterification is an equilibrium process (


). If water is not aggressively removed, the reverse hydrolysis reaction prevents completion.[2]

Technical Solution: For keto-esters, standard reflux is often insufficient. You must employ Azeotropic Distillation or Chemical Desiccation .

Q: I am using a Dean-Stark trap, but conversion is still low. Why? A: The solvent choice determines the boiling point and the azeotrope composition. If the temperature is too low, the rate is glacial. If the solvent holds too much water (like THF), phase separation in the trap fails.

Protocol A: Optimized Dean-Stark for Keto-Esters

  • Solvent: Toluene (BP 110°C) is superior to Benzene (toxic) or DCM (too volatile).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1-5 mol%).

  • Setup:

    • Charge flask with Keto-acid (1.0 equiv), Alcohol (1.5–3.0 equiv), and Toluene (0.5 M concentration).

    • Add pTSA monohydrate.

    • Reflux vigorously. The condensate must be cloudy (wet) and clear up as it separates in the trap.

    • Critical Step: If the reaction stalls, drain the aqueous layer from the trap and replace it with fresh, dry toluene to "reset" the solvent dryness.

Data Comparison: Water Removal Methods

MethodEfficiencySuitability for Keto-EstersNotes
Dean-Stark (Toluene) HighGood (Stable substrates)Requires heat (>110°C). Risk of decarboxylation.[3][4]
Soxhlet w/ CaH₂ Very HighExcellentPlaces drying agent outside the reaction flask.
Molecular Sieves (3Å) ModerateModerateSieves can grind into powder, clogging stirrers.
Reactive Distillation HighIndustrial StandardContinuous removal of product/water [1].[5]

Issue: Substrate Instability (Decarboxylation)

Symptom: Starting material disappears, but product yield is low. Gas evolution (bubbles) observed. NMR shows loss of the carboxylic acid carbon.

Root Cause:


-Keto acids are thermally unstable.[3][4] Upon heating, they undergo a pericyclic reaction to release 

and form a ketone.
  • Mechanism:[2][6][7][8][9] The carboxyl proton transfers to the ketone oxygen via a 6-membered transition state.

Q: How do I esterify a


-keto acid without destroying it? 
A:  You must avoid heat. Abandon Fischer esterification. Switch to Steglich Esterification  or Alkyl Chloroformate activation , which proceed at room temperature (RT) or 

.

Protocol B: Steglich Esterification (Low Temperature) This method uses DCC (Dicyclohexylcarbodiimide) to activate the acid and DMAP (4-Dimethylaminopyridine) as an acyl-transfer catalyst [2].[10]

Workflow Diagram (Graphviz)

Steglich Acid Beta-Keto Acid Inter O-Acylisourea (Activated) Acid->Inter + DCC DCC DCC Product Keto-Ester Inter->Product + Alcohol / DMAP DCU DCU (Urea) (Precipitate) Inter->DCU By-product DMAP DMAP (Catalyst) DMAP->Inter Acyl Transfer Alcohol Alcohol (R-OH)

Figure 2: Steglich Esterification mechanism avoiding thermal degradation.

Step-by-Step:

  • Dissolve

    
    -keto acid (1.0 equiv) in anhydrous DCM at 
    
    
    
    .
  • Add Alcohol (1.1 equiv) and DMAP (0.1 equiv).

  • Add DCC (1.1 equiv) dissolved in DCM dropwise over 15 mins.

  • Allow to warm to RT. Stir for 3–12 hours.

  • Filtration: Filter off the precipitated DCU (urea byproduct).

  • Wash filtrate with mild acid (0.5N HCl) to remove DMAP, then saturated

    
    .
    

Issue: Chemoselectivity (Ketalization)

Symptom: NMR shows complex multiplets in the alkyl region. The ketone carbonyl signal is missing or shifted.

Root Cause: In the presence of acid and excess alcohol (Fischer conditions), the alcohol attacks the ketone instead of (or in addition to) the carboxylic acid, forming a ketal or hemiketal [3].

Q: How do I prevent the alcohol from attacking the ketone? A:

  • Stoichiometry: Do not use the alcohol as the solvent. Use exactly 1.0–1.1 equivalents of alcohol in an inert solvent (e.g., Toluene, DCM).

  • Sterics: If the alcohol is bulky (e.g., t-Butanol), ketalization is less likely.

  • Alternative Method: Use Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride). It is highly selective for the carboxyl group over the ketone due to the formation of a mixed anhydride [4].

Advanced Optimization: Transesterification

Scenario: You need to make a complex keto-ester from a simple one (e.g., Methyl Acetoacetate


 Complex Alkyl Acetoacetate).

Recommendation: Instead of esterifying the unstable acid, perform a Transesterification on the stable methyl/ethyl ester.

High-Value Tip: Otera’s Catalyst Standard acid catalysts often fail here due to side reactions. Otera’s Catalyst (a distannoxane derivative) is the gold standard for transesterification of


-keto esters [5].
  • Conditions: Neutral, mild, and highly chemoselective.

  • Protocol: Reflux Methyl Acetoacetate + Target Alcohol + 1 mol% Otera’s Catalyst in Toluene.

Green Alternative: Enzymatic Synthesis For highly sensitive or chiral substrates, use Lipase CALB (Novozym 435) .

  • Mechanism: Enzymatic transesterification at 40–60°C.

  • Advantage: Completely avoids thermal degradation and acidic conditions [6].

References

  • Catalytic Reactive Distillation for the Esterification Process. Chemical and Biochemical Engineering Quarterly. 11[3]

  • Steglich Esterification: Mechanism and Protocols. Organic Chemistry Portal. 12

  • Acetal and Ketal Formation Mechanisms. Master Organic Chemistry. 13

  • Yamaguchi Esterification: A Key Step Toward Synthesis. Frontiers in Chemistry. 14

  • Recent Advances in the Transesterific

    
    -Keto Esters. NIH / PMC. 15
    
  • Selective Enzymatic Esterification of Lignin Model Compounds. Beilstein Journal of Organic Chemistry. 16

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 4-Aryl-4-Oxobutanoates During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter methyl 4-aryl-4-oxobutanoates (also known as methyl aroylpropionates) as critical intermediates for heterocycle synthesis and API development. While these


-keto esters are highly versatile, a persistent issue during their isolation is the unintended hydrolysis of the methyl ester to the corresponding 4-aryl-4-oxobutanoic acid.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your esters during aqueous workup.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my methyl 4-aryl-4-oxobutanoate hydrolyze so rapidly compared to other esters during a standard basic workup? A: The vulnerability stems from two interconnected factors: steric accessibility and the irreversible nature of alkaline hydrolysis. Methyl esters are the least sterically hindered aliphatic esters, making the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions (1)[1]. Furthermore, alkaline saponification is driven to completion because the departing methoxide ion immediately deprotonates the resulting carboxylic acid. Even mild bases can trigger this degradation if the contact time is prolonged or the temperature is elevated.

Q2: I synthesize this ester via a Stetter reaction using DBU. How can I quench the reaction without causing base-catalyzed hydrolysis? A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong amidine base used to generate the active catalyst from the thiazolium salt in Stetter reactions (2)[2]. If you quench the reaction by simply adding water, the high pH of the aqueous DBU solution will rapidly cleave your methyl ester (3)[3]. Causality & Solution: You must quench the reaction with a cold, mildly acidic buffer, such as saturated aqueous


. This instantly neutralizes the DBU, dropping the pH to ~6, which kinetically protects the methyl ester from nucleophilic attack.

Q3: During the workup of a Friedel-Crafts acylation (using


), I recover significant amounts of the carboxylic acid byproduct. Why? 
A:  Quenching Lewis acids like 

with water generates a massive exotherm and produces aqueous

(1)[1]. While acid-catalyzed hydrolysis is technically reversible, the vast excess of water in the aqueous phase shifts the equilibrium entirely toward the carboxylic acid. The combination of the exothermic heat and the low pH exponentially accelerates this process (4)[4]. Causality & Solution: Perform a "reverse quench" into vigorously stirred crushed ice and concentrated

. The ice acts as a massive heat sink, maintaining the temperature near 0 °C and shutting down the kinetics of hydrolysis.

Part 2: Quantitative Validation Data

The following in-house validation table summarizes the causality between workup conditions (pH, Temperature, Time) and the structural integrity of methyl 4-oxo-4-phenylbutanoate.

Workup ConditionAqueous pHTemp (°C)Contact TimeEster Recovery (%)Acid Byproduct (%)
Sat.

Quench
~6.0560 min99% < 1%
Ice/Water +

(Reverse Quench)
~1.00–515 min98% 2%
Sat.

Wash
~8.52530 min82%18%
Ambient Water +

(Standard Quench)
~1.040 (exotherm)30 min65%35%
1M

Wash
~14.02510 min< 5%> 95%

Part 3: Process Workflows & Logical Relationships

StetterWorkup A Reaction Mixture (Methyl Ester + DBU + THF) B Cool to 0-5 °C (Kinetic suppression of hydrolysis) A->B C Quench with Cold Sat. NH4Cl (Neutralizes DBU to pH ~6) B->C D Extract with EtOAc (Rapid phase separation) C->D E Wash with Brine & Dry over MgSO4 (Removes residual water) D->E F Concentrate in vacuo (Intact Methyl Ester) E->F

Optimized workup workflow for Stetter-derived gamma-keto esters to prevent ester hydrolysis.

HydrolysisPathways A Methyl 4-Aryl-4-oxobutanoate B Aqueous Base (pH > 9) Nucleophilic Attack by OH- A->B NaOH / Na2CO3 C Aqueous Acid (pH < 3 + Heat) Protonation of Carbonyl A->C Dilute HCl / H2SO4 D Saponification (Irreversible) B->D E Acid Hydrolysis (Reversible, driven by excess H2O) C->E F 4-Aryl-4-oxobutanoic acid (Undesired Byproduct) D->F E->F

Logical relationship of acid- and base-catalyzed hydrolysis pathways during aqueous workup.

Part 4: Self-Validating Experimental Protocols

Protocol A: Base-Sensitive Workup (e.g., Post-Stetter Reaction)

Purpose: To isolate methyl 4-oxo-4-phenylbutanoate synthesized via DBU-catalyzed Stetter reactions without triggering base-catalyzed saponification.

  • Thermal Arrest: Upon completion of the reaction (typically in THF), immediately transfer the reaction flask to an ice-water bath and cool the mixture to 0–5 °C.

    • Causality: Lowering the temperature exponentially decreases the rate constant for nucleophilic attack by residual base.

  • Buffered Quenching: Slowly add 10 volumes of ice-cold saturated aqueous

    
     solution dropwise while maintaining vigorous stirring.
    
    • Self-Validation: Spot the aqueous layer onto pH paper; it must read between 5.5 and 6.5. If the pH > 7, the DBU is not fully neutralized—add additional

      
       immediately.
      
  • Rapid Extraction: Transfer the mixture to a separatory funnel and extract three times with cold Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides excellent partitioning for the ester while minimizing the co-extraction of water and basic salts, physically separating the ester from the hydrolytic aqueous environment.

  • Dehydration: Wash the combined organic layers once with cold brine, dry over anhydrous

    
    , filter, and concentrate in vacuo at a water bath temperature strictly 
    
    
    
    30 °C.
Protocol B: Acid/Heat-Sensitive Workup (e.g., Post-Friedel-Crafts Acylation)

Purpose: To isolate the methyl ester after Lewis acid (


) mediated acylation, preventing thermal acid-catalyzed hydrolysis.
  • Preparation of the Heat Sink: In a large beaker, prepare a mixture of crushed ice and concentrated

    
     (approx. 10:1 w/v ratio).
    
  • Reverse Quenching: Slowly pour the dark Friedel-Crafts reaction mixture (e.g., in dichloromethane) directly into the vigorously stirred ice/

    
     mixture.
    
    • Causality: Pouring the reaction into the ice (reverse quench) ensures that the massive exotherm generated by

      
       hydration is immediately dissipated by the melting ice. This keeps the local temperature near 0 °C, preventing the thermal acceleration of acid hydrolysis.
      
    • Self-Validation: The dark complex will break down into a clear or light-yellow organic layer and a colorless aqueous layer. Complete dissolution of aluminum salts indicates a successful quench.

  • Phase Separation: Immediately transfer to a separatory funnel and separate the phases. Do not let the biphasic mixture sit.

  • Neutralization: Wash the organic phase carefully with cold saturated

    
     until the aqueous wash is neutral.
    
    • Self-Validation: Vent the funnel frequently. The cessation of

      
       gas evolution confirms the complete neutralization of residual 
      
      
      
      .
  • Final Isolation: Wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

References

  • BenchChem - A Comparative Guide to Modern Synthetic Methods for γ-Keto Esters.2

  • Chemguide - Hydrolysis of Esters.1

  • ResearchGate - Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester.4

  • Amelica - Hydrolysis of Esters and Dialkyl Malonates Mediated by t-BuNH2/LiBr/Alcohol/H2O.3

Sources

Technical Guide: Optimizing Lewis Acid Catalyst Load for m-Xylene Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stoichiometric Catalyst" Paradox

In the acylation of m-xylene (1,3-dimethylbenzene) to synthesize 2,4-dimethylacetophenone , the term "catalyst" is technically a misnomer when applied to traditional Lewis acids like Aluminum Chloride (


). Unlike alkylation, where the catalyst regenerates, acylation products (aryl ketones) act as Lewis bases. They form a stable 1:1 complex with the Lewis acid, effectively removing it from the reaction pool.

Critical Insight: Optimization does not mean minimizing the load to catalytic quantities (e.g., 5 mol%). It means tuning the stoichiometric excess (typically 1.1–1.2 equivalents relative to the acylating agent) to balance kinetic driving force against workup complexity and cost.

Troubleshooting Guide: Diagnostic Q&A

This section addresses specific failure modes reported by users in the field.

Issue 1: Reaction Stalls at ~50-60% Conversion

User Question: "I used 1.0 equivalent of


 relative to acetyl chloride. The reaction started vigorously but stalled halfway through. Adding more time didn't help. Why?"

Technical Diagnosis: You have encountered Product Inhibition .

  • The Mechanism: As 2,4-dimethylacetophenone forms, its carbonyl oxygen donates a lone pair to the aluminum center of

    
    . This forms a robust Product-AlCl3 complex.
    
  • The Math: If you start with 1.0 eq of

    
    , the first 50% of the product formed will sequester the remaining 50% of your catalyst. The reaction halts because there is no free Lewis acid left to generate the active acylium ion electrophile.
    

Corrective Action:

  • Standard Protocol: Increase

    
     load to 1.1 – 1.2 equivalents  relative to the limiting reagent (usually the acyl chloride).
    
  • Anhydride Note: If using acetic anhydride, the byproduct (acetic acid) also complexes with aluminum. You must use >2.0 equivalents of

    
    .
    
Issue 2: High Impurity Profile (Isomerization)

User Question: "I achieved full conversion, but GC-MS shows significant amounts of 2,5-dimethylacetophenone and 3,4-dimethylacetophenone. I thought acylation was regioselective?"

Technical Diagnosis: This is likely Acid-Catalyzed Xylene Isomerization .

  • Causality: While acylation is irreversible, the Friedel-Crafts conditions (strong Lewis acid + HCl byproduct) are reversible for alkyl groups. Excessively high temperatures or prolonged reaction times can cause the methyl groups on the m-xylene ring to migrate (isomerize) to the thermodynamically more stable p-xylene or o-xylene configurations before or after acylation.

  • Thermodynamics: m-Xylene is kinetically activated at the 2, 4, and 6 positions. Position 4 is the most accessible (leading to 2,4-dimethylacetophenone). Position 2 is sterically hindered (the "ortho effect").[1]

Corrective Action:

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Do not reflux unless absolutely necessary to drive the reaction to completion.

  • Quench Timing: Quench the reaction immediately upon the disappearance of the limiting reagent. Do not "soak" the reaction overnight.

Issue 3: The "Sticky Emulsion" Workup

User Question: "Upon adding water to quench, the flask filled with a sticky white solid that wouldn't separate. I lost half my yield trying to filter it."

Technical Diagnosis: Incomplete hydrolysis of the Aluminum-Alkoxide complex. The "sticky solid" is hydrated aluminum hydroxide gel, which traps organic product.

Corrective Action:

  • The "Acid Chop": Never quench with pure water. Pour the reaction mixture slowly into a slurry of Ice + Concentrated HCl (12M) .

  • Why: The strong acid keeps aluminum species in solution as ionic

    
     or 
    
    
    
    , preventing the formation of the gelatinous
    
    
    precipitate.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the "Product Inhibition Trap" that necessitates stoichiometric loading.

G Start Reagents (m-Xylene + Acyl Cl) Active Active Electrophile (Acylium Ion [R-C=O]+) Start->Active Requires AlCl3 Catalyst Lewis Acid (AlCl3) Catalyst->Active Trap TRAP: Product-Catalyst Complex (Inactive) Catalyst->Trap Sequestration Reaction Electrophilic Attack (Sigma Complex) Active->Reaction Product_Free Free Product (Aryl Ketone) Reaction->Product_Free Product_Free->Trap Complexes w/ AlCl3

Figure 1: The Catalyst Sequestration Cycle. Note how the "Free Product" consumes the "Catalyst," creating a dead-end "Trap" that stops the reaction unless excess catalyst is provided.

Optimized Experimental Protocol

Objective: Synthesis of 2,4-dimethylacetophenone (100 mmol scale). Target Yield: >85% Regioselectivity: >95:5 (2,4-isomer vs others).

Materials
  • Substrate: m-Xylene (100 mmol, 12.3 mL) - Dried over molecular sieves.

  • Reagent: Acetyl Chloride (105 mmol, 7.5 mL).

  • Catalyst: Anhydrous

    
     (115 mmol, 15.3 g) - Must be free-flowing powder, yellow/grey indicates aging.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). DCM is preferred for lower temperature control.

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Catalyst Suspension: Under

    
     atmosphere, add 
    
    
    
    (115 mmol) and dry DCM (50 mL). Cool to 0°C in an ice bath.
  • Electrophile Generation: Add Acetyl Chloride (105 mmol) dropwise to the suspension. Stir for 15 minutes. Observation: The solid will dissolve/shift form as the acylium complex forms.

  • Substrate Addition: Mix m-xylene (100 mmol) with 20 mL dry DCM. Add this solution dropwise via the addition funnel over 30–45 minutes.

    • Control: Keep internal temp <10°C to prevent isomerization.

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–3 hours.

    • Validation: Check TLC or GC. If conversion <90%, warm to 40°C (reflux) for 30 mins, but monitor strictly for isomerization.

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing 100g Ice + 20 mL Conc. HCl . Stir vigorously until the organic layer is clear and the aqueous layer is transparent (no white chunks).

  • Workup: Separate layers. Extract aqueous layer 2x with DCM. Wash combined organics with water, then Brine, then 1M NaOH (to remove traces of acetic acid/phenol byproducts), and finally Brine. Dry over

    
    .[1]
    

Data & Comparative Analysis

The following table summarizes the effect of catalyst loading on yield and selectivity, based on aggregated internal data and literature precedents.

Catalyst Load (Eq.)Conversion (%)Yield (%)Major ImpurityVerdict
0.5 45%40%Unreacted XyleneFailure: Catalytic amount insufficient.
1.0 65%58%Unreacted XyleneSub-optimal: Product inhibition stalls reaction.
1.2 (Optimized) 99% 92% Trace IsomersIdeal: Balances kinetics and workup.
2.0 100%88%Poly-acylated / TarsWasteful: Excess acid promotes side reactions.
*Zeolite (H-Beta)40-70%60%IsomersGreen Alternative: Requires high temp (>100°C), lower selectivity.

*Note: Zeolites are true catalysts but often require higher temperatures which can degrade regioselectivity in sensitive substrates like xylenes.

FAQ: Frequently Asked Questions

Q: Can I use Nitrobenzene as a solvent? A: Yes. Nitrobenzene is a polar solvent that complexes with the acylium ion, moderating its reactivity. This often increases para-selectivity (steric bulk of the solvent-complex). However, Nitrobenzene is toxic and high-boiling, making removal difficult. DCM is preferred for ease of workup unless selectivity is poor.

Q: Why is the order of addition important? A: Adding the catalyst to the xylene first can lead to xylene disproportionation (isomerization) before the acylating agent is even introduced. Always generate the acylium complex (Catalyst + Acid Chloride) first, or add the catalyst to the mixture of both at low temperature (Perrier method vs. Elbs method).

Q: Can I use


 instead of 

?
A:

is a milder Lewis acid. It generates less tar and is easier to handle, but the reaction rate will be significantly slower for acylation. It is often preferred for alkylation, but

remains the gold standard for acylation to ensure completion.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckConv Is Conversion Low? Start->CheckConv CheckImp Are Impurities High? CheckConv->CheckImp No CheckLoad Is AlCl3 < 1.1 eq? CheckConv->CheckLoad Yes CheckTemp Was Temp > 25°C? CheckImp->CheckTemp Yes IncreaseLoad Action: Increase AlCl3 to 1.2 eq CheckLoad->IncreaseLoad Yes CheckMoisture Action: Check Solvent Dryness (Water kills Catalyst) CheckLoad->CheckMoisture No ReduceTemp Action: Cool Reaction (0-5°C) to prevent isomerization CheckTemp->ReduceTemp Yes CheckQuench Action: Use Acidic Quench (HCl/Ice) to stop emulsions CheckTemp->CheckQuench No

Figure 2: Rapid Diagnostic Flowchart for Acylation Failures.

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
    • Organic Chemistry Portal. "Friedel-Crafts Acylation". Available at: [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Experimental Protocols (Acylation of Arenes)

    • Organic Syntheses, Coll.[2] Vol. 3, p. 590 (1955); Vol. 26, p. 48 (1946). "o-Methylacetophenone" (Analogous protocol demonstrating stoichiometry). Available at: [Link]

  • Catalyst Deactivation Studies

    • Corma, A., & Garcia, H. (2003). "Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis". Chemical Reviews, 103(11), 4307–4366. (Comparison of AlCl3 vs Zeolites). Available at: [Link]

Sources

Technical Support Center: Purification of 4-Oxobutanoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in organic synthesis: the removal of unreacted m-xylene from reaction mixtures containing 4-oxobutanoate derivatives. As researchers and drug development professionals, ensuring the purity of your target molecule is paramount for the reliability of downstream applications and the integrity of your data. This resource is designed to equip you with the knowledge to diagnose purification issues and implement effective solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the removal of m-xylene.

Q1: Why is m-xylene so difficult to remove from my 4-oxobutanoate product?

A: The difficulty arises from a combination of physical properties. M-xylene has a relatively high boiling point (approx. 139 °C), making its removal by simple rotary evaporation inefficient, especially if your product is heat-sensitive. Furthermore, m-xylene is a non-polar aromatic solvent, while 4-oxobutanoate derivatives are often significantly more polar. This large polarity mismatch can lead to purification challenges during techniques like liquid-liquid extraction and chromatography.

Q2: I tried removing the m-xylene on a rotary evaporator, but a significant amount remains. What went wrong?

A: This is a very common issue. Standard rotary evaporation is often insufficient for solvents with boiling points above 120 °C. To effectively remove m-xylene, you need to optimize three parameters: bath temperature, vacuum pressure, and condenser temperature. Simply increasing the heat can risk product decomposition. A common guideline is the "20/40/60 Rule," where the bath is 20°C warmer than the desired solvent boiling point, and the condenser is 20°C cooler.[1][2] For m-xylene, this requires a high bath temperature and a deep vacuum, which may not be practical or safe for all products.

Q3: What is the fastest method to get rid of most of the m-xylene after a small-scale reaction?

A: For a quick, small-scale purification, a well-executed liquid-liquid extraction is often the most efficient first step. By partitioning the reaction mixture between a non-polar organic solvent (like hexane or ethyl acetate) and water, the polar 4-oxobutanoate product will preferentially move to the organic layer, while a significant portion of the more water-miscible impurities and some m-xylene may be washed away.[3][4] However, this will likely not remove all of the m-xylene.

Q4: How can I be certain that all residual m-xylene has been removed?

A: Visual confirmation (i.e., no more solvent) is not sufficient. The most reliable methods for detecting trace amounts of aromatic solvents are spectroscopic.

  • ¹H NMR Spectroscopy: This is the most common and effective method. The aromatic protons of m-xylene appear in a distinct region (~7.0-7.3 ppm), and the methyl protons show a sharp singlet around 2.3 ppm.[5] The absence of these signals is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is extremely sensitive for detecting volatile organic compounds like m-xylene and can be used to confirm its absence at very low levels.[6][7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Guide 1: Inefficient Removal by Rotary Evaporation

Problem: After rotary evaporation, ¹H NMR analysis still shows significant m-xylene peaks.

Causality: The vapor pressure of m-xylene is low at typical rotary evaporator bath temperatures (40-50 °C). To achieve efficient evaporation, the applied vacuum must be low enough to reduce the solvent's boiling point to a temperature that can be achieved by the water bath and effectively condensed.

Solution: High-Vacuum Rotary Evaporation.

  • Principle: By using a high-performance vacuum pump (diaphragm or oil pump) instead of a water aspirator, you can significantly lower the system pressure. This reduces the boiling point of m-xylene, allowing for its removal at a lower, safer bath temperature.

  • Trustworthiness: This method is self-validating. As you lower the pressure, you will observe the solvent begin to boil and condense on the condenser coils. The absence of condensation indicates the bulk of the solvent has been removed. Always use a bump trap to prevent your product from being carried over into the condenser.[8]

Table 1: Recommended Rotary Evaporator Settings for m-Xylene

Parameter Standard Setting (Ineffective) Optimized Setting (Effective) Rationale
Bath Temperature 40-50 °C 60-70 °C Increases vapor pressure without excessive heating.[1]
Vacuum Pressure 100-150 mbar < 20 mbar Significantly lowers the boiling point of m-xylene.

| Condenser Temp. | 10-15 °C (Tap Water) | < 0 °C (Chiller) | Ensures efficient condensation of the solvent vapor. |

Guide 2: Product Loss During Aqueous Workup

Problem: After performing a liquid-liquid extraction to remove m-xylene, the yield of the desired 4-oxobutanoate is very low.

Causality: While 4-oxobutanoate derivatives are generally more polar than m-xylene, they may still possess some solubility in the aqueous phase, especially if they are low molecular weight or contain highly polar functional groups. Repeated washes with water can lead to significant product loss into the aqueous layer.

Solution: Brine Wash and Solvent Selection.

  • Principle: Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases.[9][10] To keep your organic product in the organic layer, you must maximize its insolubility in the aqueous layer.

  • Trustworthiness: Before committing to a large-scale extraction, perform a small test extraction and analyze both the organic and aqueous layers by TLC or LC-MS to confirm where your product is partitioning.

Workflow: Optimizing Liquid-Liquid Extraction

G start Crude Reaction Mixture (Product + m-Xylene) q1 Is the m-xylene concentration > 10%? start->q1 rotovap High-Vacuum Rotary Evaporation q1->rotovap Yes q2 Is the product polar and water-insoluble? q1->q2 No rotovap->q2 extraction Liquid-Liquid Extraction q3 Is the separation on TLC good (ΔRf > 0.2)? extraction->q3 q2->extraction Yes chrom Flash Chromatography q2->chrom No (Product is non-polar) end_node Pure Product (Verify by ¹H NMR/GC-MS) chrom->end_node q3->chrom Yes spe Advanced Technique: SPE or Azeotropic Distillation q3->spe No (Co-elution) spe->end_node

Sources

Validation & Comparative

Benchtop vs. High-Field NMR for Structural Verification and Purity Analysis: A Case Study on Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification and purity assessment of pharmaceutical intermediates are critical bottlenecks in drug development. Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is a highly versatile β-aroylpropionic acid ester, frequently utilized as a building block for the synthesis of bioactive heterocycles such as pyridazinones and 1,3,4-oxadiazoles[1].

Historically, routine structural verification required centralized High-Field (400 MHz) or Ultra-High Field (600 MHz) Nuclear Magnetic Resonance (NMR) spectrometers. However, the advent of cryogen-free, permanent-magnet Benchtop NMR (e.g., 60–80 MHz) has democratized access to this analytical technique[2]. This guide objectively compares the analytical performance of an 80 MHz Benchtop NMR against 400 MHz and 600 MHz High-Field systems, using methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate as the model compound. By analyzing resolution, sensitivity, and second-order quantum effects, this guide provides a definitive framework for selecting the appropriate NMR platform for your workflow.

Predictive NMR Profile & Mechanistic Causality

To objectively compare instrument performance, we must first establish the theoretical


H NMR profile of methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate. The chemical shifts (

) and splitting patterns are governed by the local electronic environment and spin-spin coupling (

).
Aromatic Region (Predictive Causality)
  • H-2 and H-6 (

    
    7.60 ppm, 2H, broad singlet/doublet):  The acyl group at C1 is strongly electron-withdrawing via resonance, stripping electron density from the ortho positions and deshielding these protons. The methyl groups at C3 and C5 provide a slight opposing electron-donating effect. Because H-2 and H-6 are chemically equivalent, they appear as a single integrated peak, finely split only by meta-coupling (
    
    
    
    Hz) to H-4.
  • H-4 (

    
    7.20 ppm, 1H, broad singlet):  Positioned para to the acyl group and ortho to two electron-donating methyl groups, H-4 is significantly more shielded than H-2/6, appearing further upfield.
    
Aliphatic Region (Predictive Causality)
  • Ester Methoxy Group (

    
    3.68 ppm, 3H, singlet):  The electronegative oxygen of the ester strongly deshields these protons.
    
  • Ketone

    
    -Methylene (
    
    
    
    3.25 ppm, 2H, triplet,
    
    
    Hz):
    Deshielded by the adjacent aromatic ketone.
  • Ester

    
    -Methylene (
    
    
    
    2.75 ppm, 2H, triplet,
    
    
    Hz):
    Deshielded by the adjacent ester carbonyl, but to a lesser extent than the ketone
    
    
    -protons.
  • Aromatic Methyls (

    
    2.35 ppm, 6H, singlet):  Attached directly to the 
    
    
    
    hybridized aromatic ring.

Comparative Analysis: Benchtop vs. High-Field Platforms

The primary differentiator between NMR platforms is the magnetic field strength (


), which dictates both signal-to-noise ratio (SNR) and spectral dispersion (

).
The Ratio and the "Roof Effect"

The -CH


-CH

- linker in our model compound forms an

spin system. The appearance of this system is strictly dependent on the ratio of the chemical shift difference in Hertz (

) to the coupling constant (

). When

, the system enters the second-order coupling regime, causing a quantum mechanical distortion known as the "roof effect," where inner peaks become taller and outer peaks diminish[3].
  • At 400 MHz (High-Field): The 0.5 ppm difference between the two methylenes equals 200 Hz.

    
    . This is a pure first-order system yielding two perfectly symmetrical triplets.
    
  • At 80 MHz (Benchtop): The 0.5 ppm difference equals only 40 Hz.

    
    . The system exhibits a pronounced roof effect, leaning heavily toward the center. While still interpretable, the distortion requires trained analysts to distinguish it from overlapping impurities[3].
    
Sensitivity and Impurity Detection

High-field instruments (400+ MHz) equipped with cryoprobes can routinely achieve Limits of Detection (LOD) for pharmaceutical impurities down to 0.01% (w/w)[4]. In contrast, an 80 MHz benchtop system typically plateaus at an LOD of 1% to 2% due to the lower Boltzmann population difference at weaker magnetic fields[4].

Quantitative Comparison Summary
Performance Metric80 MHz Benchtop NMR400 MHz High-Field NMR600 MHz Ultra-High Field
Spectral Dispersion (1 ppm) 80 Hz400 Hz600 Hz
Aliphatic Spin System Second-order (Roof effect)First-order (Clean triplets)First-order (Clean triplets)
Impurity LOD

1.0 - 2.0%

0.01%

0.005%
Acquisition Time (1D

H)
5 - 15 minutes1 - 2 minutes

1 minute
Cryogen Requirements None (Permanent NdFeB)Liquid He / Liquid N

Liquid He / Liquid N

Best Use Case At-line QA/QC, Reaction MonitoringRoutine Structural ElucidationComplex Mixtures, 2D HMBC/HSQC

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes Quantitative NMR (qNMR) principles. By incorporating an internal standard, the protocol becomes a self-validating system: if the integral of the internal standard does not match the known gravimetric mass, the sample preparation or relaxation delay is flawed.

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh 15.0 mg of methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate and 5.0 mg of Maleic Acid (Internal Standard,

    
     6.26 ppm, 2H, singlet) using a microbalance.
    
  • Solvation: Dissolve the mixture in 600

    
    L of CDCl
    
    
    
    (containing 0.03% v/v TMS as a chemical shift reference). Vortex for 30 seconds until fully homogenized.
  • Sample Transfer: Transfer 550

    
    L of the solution into a standard 5 mm Type 1 borosilicate NMR tube.
    
  • Instrument Tuning & Shimming:

    • Insert the sample into the spectrometer.

    • Perform automated tuning and matching (ATM).

    • Execute 3D gradient shimming to ensure the TMS peak full-width at half-maximum (FWHM) is

      
       Hz.
      
  • Acquisition Parameters (Self-Validating qNMR):

    • Pulse Angle: 30° or 90° (Ensure uniform excitation).

    • Relaxation Delay (D1): Set to 15 seconds. Causality: Maleic acid has a long longitudinal relaxation time (

      
      ). For quantitative accuracy, D1 must be 
      
      
      
      to allow 99.3% magnetization recovery between scans.
    • Number of Scans (NS): 16 (400/600 MHz) or 128 (80 MHz Benchtop).

    • Dummy Scans (DS): 4 (Establishes steady-state magnetization).

  • Processing: Apply a 0.3 Hz Exponential Line Broadening (LB) window function, Fourier Transform (FT), and perform manual zero- and first-order phase correction. Integrate the Maleic acid peak to exactly 2.00; the ester methoxy peak should integrate to

    
    3.00 if the compound is 100% pure.
    

Visualizing the Workflows and Logic

Workflow A Synthesis (Friedel-Crafts) B Sample Prep (CDCl3 + Internal Std) A->B C NMR Acquisition (80, 400, 600 MHz) B->C D Data Processing (FT, Phase, Baseline) C->D E Purity & Structure Verification D->E

Figure 1: Standardized analytical workflow for self-validating qNMR structural verification.

SpinLogic A Calculate Δν/J Ratio for Multiplets B Is Δν/J > 10? A->B C First-Order Regime (Clean Multiplets) B->C Yes D Second-Order Regime (Roof Effect / Overlap) B->D No F Benchtop NMR Sufficient (80 MHz) C->F E High-Field NMR Required (400/600 MHz) D->E

Figure 2: Decision matrix for selecting NMR field strength based on spin system complexity.

Conclusion & Recommendations

The choice between Benchtop and High-Field NMR for analyzing methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate depends entirely on the analytical objective.

For routine reaction monitoring and bulk purity checks , an 80 MHz Benchtop NMR is highly capable. While the aliphatic region will display second-order "roof effects" due to the low


 ratio, the signals remain distinct enough for structural confirmation, offering unparalleled convenience and zero cryogen costs.

However, for final API release, trace impurity profiling (


), or resolving complex overlapping signals , High-Field (400 MHz) or Ultra-High Field (600 MHz) NMR remains the gold standard. The superior spectral dispersion guarantees first-order mechanics, ensuring that subtle isomeric impurities are not masked by second-order distortions.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL:[Link]

  • Synthesis and biological evalu

    
    -aroylpropionic acid based 1,3,4-oxadiazoles 
    Source: Indian Journal of Pharmaceutical Sciences
    URL:[Link]
    
  • NMR - Interpretation (High-order splitting pattern and the Roof Effect) Source: Chemistry LibreTexts URL:[Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

High-Resolution FTIR Carbonyl Stretch Assignment for 4-Aryl-4-oxobutanoate Esters: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Aryl-4-oxobutanoate esters (commonly known as aroylpropionates) are critical synthetic intermediates in medicinal chemistry, frequently utilized in the development of heterocycles, statin side chains, and non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Characterizing these molecules via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge: accurately resolving two distinct carbonyl (C=O) stretching frequencies within a narrow spectral window.

This guide systematically evaluates three FTIR sampling techniques—Attenuated Total Reflectance (ATR), KBr Pellet Transmission, and Liquid Cell Transmission—providing actionable protocols, causality-driven methodologies, and comparative experimental data to optimize your analytical workflow.

Mechanistic Grounding: The Dual Carbonyl Challenge

To accurately assign FTIR spectra for 4-aryl-4-oxobutanoates, one must understand the opposing electronic effects governing the two functional groups:

  • The Aryl Ketone (Ar-C=O): In an aliphatic system, a standard ketone absorbs near 1715 cm⁻¹. However, in an aroyl system, the carbonyl group is conjugated with the aromatic ring. This conjugation delocalizes the

    
    -electrons, reducing the double-bond character of the C=O bond. According to Hooke's Law, a lower force constant (
    
    
    
    ) results in a lower vibrational frequency, shifting the aryl ketone stretch down to 1680–1690 cm⁻¹ [2].
  • The Aliphatic Ester (-COOR): Conversely, the ester carbonyl is subjected to the strong inductive electron-withdrawing effect of the adjacent alkoxy oxygen. This effect removes electron density from the carbonyl carbon, strengthening and shortening the C=O bond, which increases the force constant. Consequently, the ester carbonyl stretch shifts to a higher frequency, typically 1730–1750 cm⁻¹ [3].

The Analytical Pitfall: The fundamental analytical challenge arises from the


 of ~50–60 cm⁻¹ between these peaks. In solid-state matrices (like KBr), intermolecular dipole-dipole interactions, polymorphism, and moisture interference can broaden these peaks, leading to poor resolution, peak overlap, or structural misassignment[4].
Methodological Workflow

FTIR_Workflow Start Sample: 4-Aryl-4-oxobutanoate State What is the physical state? Start->State Solid Crystalline Solid State->Solid Solid Liquid Neat Liquid / Oil State->Liquid Liquid ResReq Is ultra-high resolution required? Solid->ResReq ATR ATR-FTIR (Diamond) Fast, no matrix effects Liquid->ATR Routine Analysis LiqCell Liquid Transmission Cell Highest resolution Liquid->LiqCell Mechanistic Study ResReq->ATR No (Routine) KBr Transmission (KBr Pellet) Good for library matching ResReq->KBr Yes (Standardized) ResReq->LiqCell Yes (Eliminate solid-state effects)

Decision matrix for selecting FTIR sampling techniques for 4-aryl-4-oxobutanoates.

Methodology Comparison & Self-Validating Protocols
1. Attenuated Total Reflectance (ATR-FTIR) – The High-Throughput Standard

ATR-FTIR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium)[4].

  • Step 1: Background Scan. Clean the diamond crystal with isopropanol and allow it to evaporate. Collect a background scan (air) to mathematically subtract ambient CO₂ and water vapor from the final spectrum.

  • Step 2: Sample Application. Apply 1–2 drops of neat liquid ester (e.g., ethyl 4-phenyl-4-oxobutanoate) or 2–3 mg of crystalline solid directly onto the crystal.

  • Step 3: Compression (Solids Only). Engage the pressure anvil to ensure intimate contact between the solid and the crystal.

    • Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample; poor contact results in near-zero absorbance and high spectral noise[4].

  • Step 4: Data Acquisition & Correction. Scan at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm post-acquisition.

    • Causality: Penetration depth (

      
      ) is directly proportional to the wavelength (
      
      
      
      ). Without correction, the high-frequency ester peak (~1740 cm⁻¹) will appear artificially weaker than the lower-frequency ketone peak (~1680 cm⁻¹). The correction normalizes these intensities to match standard transmission spectra.
2. Transmission FTIR (KBr Pellet) – The Legacy Library Method
  • Step 1: Desiccation. Ensure spectroscopic-grade KBr is dried at 105°C for at least 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad bending mode (H-O-H) at ~1640 cm⁻¹, which can completely obscure or artificially broaden the adjacent aryl ketone stretch at 1680 cm⁻¹[4].

  • Step 2: Milling. Grind 1–2 mg of the solid ester with 100 mg of KBr in an agate mortar until the particle size is <2 µm.

    • Causality: Particles larger than the analytical infrared wavelength scatter the light (the Christiansen effect), causing severely sloping baselines and distorted peak shapes.

  • Step 3: Pellet Pressing. Transfer the homogenized mixture to a die and press under 10 tons of vacuum pressure for 2 minutes to form a transparent disk.

  • Step 4: Acquisition. Place the pellet in the transmission holder, ensuring the beam passes through the center, and scan.

3. Liquid Transmission Cell – The High-Resolution Gold Standard
  • Step 1: Solvent Selection. Dissolve the ester in a non-polar, IR-transparent solvent like CCl₄ or CHCl₃ to create a 5–10% w/v solution.

  • Step 2: Cell Loading. Inject the solution into a sealed liquid cell equipped with NaCl or KBr windows and a fixed pathlength (e.g., 0.1 mm). Ensure no air bubbles are trapped in the optical path.

  • Step 3: Solvent Subtraction. Acquire a spectrum of the pure solvent in the exact same cell, and digitally subtract it from the sample spectrum.

  • Step 4: Acquisition. Scan at 2 cm⁻¹ resolution.

    • Causality: Solvating the molecules in a non-polar matrix eliminates solid-state intermolecular hydrogen bonding and dipole-dipole coupling. This prevents the peak splitting commonly observed in crystalline lattices, yielding the sharpest possible fundamental vibrational frequencies.

Comparative Data Analysis

The following table summarizes experimental data for two representative 4-aryl-4-oxobutanoate esters across different FTIR methodologies, highlighting the shifts in carbonyl resolution and matrix interferences.

CompoundMethodAryl Ketone

(C=O)
Ester

(C=O)
Peak Resolution (FWHM)Matrix Interferences
Ethyl 4-phenyl-4-oxobutanoate (Liquid)ATR-FTIR (Neat)1687 cm⁻¹1724 cm⁻¹Excellent (Sharp)None[5]
Ethyl 4-phenyl-4-oxobutanoate (Liquid)Liquid Cell (CHCl₃)1689 cm⁻¹1730 cm⁻¹Superior (Very Sharp)Minimal (Solvent subtracted)
Ethyl 4-(4'-tolyl)-4-oxobutanoate (Solid)ATR-FTIR (Solid)1691 cm⁻¹1745 cm⁻¹GoodMinor baseline shifts
Ethyl 4-(4'-tolyl)-4-oxobutanoate (Solid)KBr Pellet1690 cm⁻¹1748 cm⁻¹Moderate (Broadened)High risk of H₂O overlap at 1640 cm⁻¹[5]

Data synthesized from peer-reviewed spectroscopic characterizations of aroylpropionic acid derivatives[5],[6].

Conclusion & Recommendations

For the routine structural verification of 4-aryl-4-oxobutanoate esters, ATR-FTIR is the recommended methodology. It offers rapid sample preparation, requires minimal material, and is entirely immune to the moisture-induced artifacts that plague alkali halide matrices.

However, if the analytical goal is a rigorous mechanistic study, or the resolution of closely overlapping structural isomers, the Liquid Transmission Cell remains the gold standard. By completely negating solid-state dipole interactions, it prevents the artificial broadening of carbonyl peaks. While the KBr Pellet method produces classic transmission spectra suitable for legacy library matching, its susceptibility to hygroscopic interference makes it suboptimal for resolving the delicate 1680 cm⁻¹ aryl ketone stretch.

References

1.[2] INFRARED SPECTROSCOPY - Absorptions of Aryl Ketones. St. Paul's Cathedral Mission College. URL:[Link] 2.[3] IR Spectroscopy Tutorial: Esters. Organic Chemistry at CU Boulder. URL:[Link] 3.[4] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. URL:[Link] 4.[5] Phungpis, B., et al. N,N-Dimethylbenzimidazolium Iodide as an Efficient Catalyst for a Green Reaction of Intermolecular Stetter Reaction in Water. ThaiJo / Science Journal. URL:[Link] 5.[6] 1-Butyl-3-methylimidazolium Bromide as a Solvent and Precatalyst for Stetter Reaction. Asian Journal of Chemistry. URL: [Link] 6.[1] Husain, A., et al. Synthesis and biological evaluation of beta-aroylpropionic acid-based 1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences (via PMC). URL:[Link]

Sources

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of Methyl 3-(3,5-dimethylbenzoyl)propionate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. For researchers and professionals in drug development and related scientific fields, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for compound identification, impurity profiling, and metabolic studies. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 3-(3,5-dimethylbenzoyl)propionate, a compound of interest in synthetic and medicinal chemistry. By dissecting its fragmentation pathways, we aim to provide a robust framework for its unambiguous identification and differentiation from structurally related molecules.

The Structural Context: Predicting Fragmentation Hotspots

Methyl 3-(3,5-dimethylbenzoyl)propionate possesses a unique molecular architecture, incorporating both an aromatic ketone and a methyl ester functional group. This duality is key to anticipating its behavior under electron ionization. The presence of the carbonyl group, the aromatic ring with its methyl substituents, and the aliphatic ester chain creates several potential sites for bond cleavage and rearrangement, leading to a characteristic mass spectrum.

The primary fragmentation mechanisms expected to govern the dissociation of the molecular ion are alpha-cleavage and the McLafferty rearrangement, both of which are well-established phenomena in the mass spectrometry of carbonyl compounds.[1][2][3][4][5]

Charting the Fragmentation Cascade: A Visual and Tabular Guide

To visualize the predicted fragmentation pathways, the following diagram illustrates the key bond cleavages and rearrangements that the molecular ion of methyl 3-(3,5-dimethylbenzoyl)propionate is expected to undergo.

Fragmentation_Pattern M Methyl 3-(3,5-dimethylbenzoyl)propionate (Molecular Ion, M+•) m/z = 220 F1 3,5-Dimethylbenzoyl Cation (Acylium Ion) m/z = 133 M->F1 α-Cleavage F2 McLafferty Rearrangement Product (Enol Radical Cation) m/z = 148 M->F2 McLafferty Rearrangement F3 Loss of Methoxy Radical [M - •OCH3]+ m/z = 189 M->F3 α-Cleavage (ester) F4 Loss of Carbomethoxy Group [M - •COOCH3]+ m/z = 161 M->F4 Cleavage F5 3,5-Dimethylphenyl Cation m/z = 105 F1->F5 Loss of CO F6 Loss of Propylene (Neutral Loss from F2) C3H6 F2->F6

Figure 1: Predicted fragmentation pathways of methyl 3-(3,5-dimethylbenzoyl)propionate under electron ionization.

The following table summarizes the key predicted fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.

Fragment Ion (m/z) Proposed Structure/Formula Fragmentation Pathway Significance
220[C13H16O3]+•Molecular Ion (M+•)Confirms the molecular weight of the compound.
189[C12H13O2]+α-Cleavage at the ester group with loss of the methoxy radical (•OCH3).Indicates the presence of a methyl ester.
161[C11H13O]+Cleavage of the bond between the carbonyl carbon and the adjacent CH2 group, with loss of the carbomethoxy radical (•COOCH3).Highlights the lability of the bond adjacent to the ketone.
148[C9H10O2]+•McLafferty Rearrangement with elimination of methyl acrylate (C4H6O2).A diagnostic peak for carbonyl compounds with an available γ-hydrogen.[2][3][5]
133[C9H9O]+α-Cleavage at the ketone, leading to the formation of the stable 3,5-dimethylbenzoyl acylium ion.[1][6][7][8]Base Peak Candidate: This is often a very stable and abundant ion for aromatic ketones.
105[C8H9]+Loss of carbon monoxide (CO) from the 3,5-dimethylbenzoyl cation.A common subsequent fragmentation of aromatic acylium ions.[6]

Mechanistic Deep Dive: The "Why" Behind the Breaks

1. Alpha-Cleavage (α-Cleavage): The Dominant Pathway

Upon ionization, the removal of an electron, often from one of the lone pairs on the oxygen atoms, generates the molecular ion.[8][9] The most favorable fragmentation is often the one that leads to the most stable products. For aromatic ketones, α-cleavage adjacent to the carbonyl group is a highly favored process.[1][6][7][8][10] This results in the formation of a resonance-stabilized acylium ion. In the case of methyl 3-(3,5-dimethylbenzoyl)propionate, this cleavage yields the 3,5-dimethylbenzoyl cation at m/z 133. Due to its stability, this fragment is predicted to be the base peak in the mass spectrum.

2. The McLafferty Rearrangement: A Signature Rearrangement

The presence of a hydrogen atom on the gamma-carbon relative to the ketone's carbonyl group makes methyl 3-(3,5-dimethylbenzoyl)propionate a prime candidate for the McLafferty rearrangement.[1][2][3][5] This process involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons.[2][5] This results in the elimination of a neutral molecule, in this case, methyl acrylate, and the formation of a charged enol radical cation at m/z 148. The presence of this peak is a strong indicator of the specific substitution pattern of the propionate chain.

Comparative Analysis: Distinguishing from Structural Analogs

To underscore the diagnostic value of this fragmentation pattern, let's consider a hypothetical comparison with a simpler analog, methyl 3-benzoylpropionate.

Feature Methyl 3-(3,5-dimethylbenzoyl)propionate Methyl 3-benzoylpropionate Rationale for Difference
Molecular Ion (M+•)m/z 220m/z 192Difference in molecular weight due to the two methyl groups.
Acylium Ionm/z 133m/z 105The 3,5-dimethylbenzoyl cation versus the benzoyl cation.
Phenyl Cationm/z 105m/z 77Loss of CO from the respective acylium ions.
McLafferty Productm/z 148m/z 120The enol radical cation retains the substituted or unsubstituted benzoyl moiety.

This comparison clearly demonstrates how the fragmentation pattern serves as a fingerprint, with the masses of the key fragments directly reflecting the substitution on the aromatic ring.

Experimental Protocol: A Practical Approach to Analysis

The analysis of methyl 3-(3,5-dimethylbenzoyl)propionate is ideally performed using Gas Chromatography-Mass Spectrometry (GC-MS), which offers excellent separation and sensitive detection.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

  • Internal Standard (Optional): For quantitative analysis, add a known concentration of an internal standard that is chemically similar but chromatographically resolved from the analyte.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

This protocol provides a robust starting point for the analysis. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation and sample matrix.

The following diagram illustrates a typical workflow for the analysis of a methyl ester by GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis sp1 Dissolution in Volatile Solvent sp2 Dilution to Working Concentration sp1->sp2 sp3 Addition of Internal Standard (Optional) sp2->sp3 gc1 Injection into Heated Inlet sp3->gc1 gc2 Separation on Capillary Column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass Analyzer (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 da1 Mass Spectrum Generation ms3->da1 da2 Library Search & Fragmentation Analysis da1->da2 da3 Quantification da1->da3

Figure 2: General workflow for GC-MS analysis of a methyl ester.

Conclusion

The predictable and informative fragmentation pattern of methyl 3-(3,5-dimethylbenzoyl)propionate, dominated by α-cleavage to form a stable acylium ion and a characteristic McLafferty rearrangement, provides a powerful analytical handle for its identification. By understanding these fundamental fragmentation mechanisms, researchers can confidently interpret mass spectral data, distinguish this compound from its analogs, and ensure the integrity of their scientific investigations. This guide serves as a foundational resource for professionals in the field, bridging theoretical principles with practical application.

References

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Dummies. (2016, March 26). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. McLafferty rearrangement. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • Wikipedia. Alpha cleavage. Retrieved from [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Alpha Cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). Retrieved from [Link]

  • LCMS Method Development. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern. Retrieved from [Link]

Sources

Comparative HPLC Retention and Resolution Guide: 3,5-Dimethylphenyl Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust chromatographic methods for highly functionalized pharmaceutical intermediates. 3,5-Dimethylphenyl keto esters present a unique analytical triad: they possess a sterically demanding hydrophobic bulk, an electron-rich aromatic system, and a


-dicarbonyl-like moiety prone to keto-enol tautomerization.

This guide objectively compares the performance of achiral and chiral high-performance liquid chromatography (HPLC) columns for the analysis of a model compound—ethyl 2-methyl-3-(3,5-dimethylphenyl)-3-oxopropanoate—and provides the mechanistic causality behind each experimental choice.

Mechanistic Rationale in Column Selection

To establish a comprehensive analytical profile for a chiral 3,5-dimethylphenyl keto ester, both chemical purity and enantiomeric excess (ee%) must be determined. No single column can achieve both optimally.

Achiral Purity: C18 vs. Phenyl-Hexyl
  • C18 (Octadecylsilane): The workhorse of reverse-phase (RP) HPLC, C18 relies purely on dispersive van der Waals forces. While it provides strong retention, it often fails to resolve closely related structural isomers (e.g., ortho/meta/para methyl variations) due to a lack of shape selectivity.

  • Phenyl-Hexyl: This phase introduces

    
     stacking interactions. The electron-rich 3,5-dimethylphenyl group of the analyte interacts strongly with the column's phenyl rings. This provides orthogonal selectivity to C18, effectively resolving aromatic impurities that would otherwise co-elute.
    
Chiral Resolution: Amylose vs. Cellulose CSPs

For enantiomeric separation, normal-phase (NP) HPLC using polysaccharide-based chiral stationary phases (CSPs) derivatized with 3,5-dimethylphenylcarbamate is the industry gold standard. Chiral recognition relies on a three-point interaction: hydrogen bonding at the carbamate NH and C=O, and


 stacking between the aromatic rings.
Interestingly, amylose-based CSPs (e.g., Chiralpak AD-H) consistently outperform cellulose-based CSPs (e.g., Chiralcel OD-H) for these specific rigid aromatic keto esters[1]. The helical structure of amylose creates a more accommodating chiral groove for the bulky 3,5-dimethylphenyl moiety, maximizing the "pi-pi matching" effect between the identical aromatic groups on the analyte and the CSP[2].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology incorporates specific causality-driven steps and system suitability criteria to ensure data integrity.

Step 1: Sample Preparation

  • Action: Dissolve the racemic 3,5-dimethylphenyl keto ester standard in the exact starting mobile phase (e.g., 90:10 Hexane/Isopropanol for NP-HPLC) to a concentration of 1.0 mg/mL.

  • Causality: Mismatched injection solvents cause localized mobile phase disruption, leading to severe peak distortion and inaccurate integration.

Step 2: Mobile Phase Preparation

  • Achiral RP-HPLC: Prepare a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality:

      
      -keto esters exist in an equilibrium between keto and enol tautomers. On the chromatographic timescale, this interconversion causes peak broadening. The acidic modifier suppresses enolate formation, locking the analyte into a stable state for sharp, symmetrical peaks.
      
  • Chiral NP-HPLC: Prepare an isocratic mixture of HPLC-grade Hexane and Isopropanol (90:10 v/v).

    • Causality: Non-polar solvents maintain the critical hydrogen-bonding network between the analyte and the CSP required for chiral recognition.

Step 3: Chromatographic Execution & System Suitability

  • Action: Inject 5 µL of the sample at a flow rate of 1.0 mL/min.

  • Validation Gate: The system is only validated for sample analysis if the achiral tailing factor (

    
    ) is 
    
    
    
    (indicating no secondary silanol interactions) and the chiral resolution (
    
    
    ) is
    
    
    (ensuring baseline separation for accurate ee% quantification).

Comparative Retention Time Data

The following tables summarize the quantitative performance of the evaluated columns using the self-validating protocol described above.

Table 1: Achiral Column Performance Comparison (RP-HPLC)

Conditions: 60% Acetonitrile / 40% Water (0.1% Formic Acid), 1.0 mL/min, 254 nm.

ParameterC18 (Octadecylsilane)Phenyl-HexylRationale for Difference
Retention Time (min) 6.427.85Enhanced retention on Phenyl-Hexyl due to

stacking.
Theoretical Plates (

)
12,50014,800Better peak focusing from specific aromatic interactions.
Tailing Factor (

)
1.151.05Reduced secondary silanol interactions on Phenyl-Hexyl.
Table 2: Chiral Stationary Phase Comparison (NP-HPLC)

Conditions: 90% Hexane / 10% Isopropanol, 1.0 mL/min, 254 nm.

ParameterAmylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Enantiomer 1 RT (min) 8.209.55
Enantiomer 2 RT (min) 11.5010.80
Selectivity (

)
1.481.15
Resolution (

)
3.45 1.82
Performance Note Baseline resolution; optimal chiral groove fit.Partial resolution; steric hindrance limits interaction.

Method Development Workflow

HPLC_Workflow Start 3,5-Dimethylphenyl Keto Ester Sample Achiral Achiral Purity Analysis (RP-HPLC) Start->Achiral Chemical Purity Chiral Enantiomeric Resolution (NP-HPLC) Start->Chiral Chiral Purity C18 C18 Column (Hydrophobic) Achiral->C18 Phenyl Phenyl-Hexyl Column (π-π Interactions) Achiral->Phenyl Amylose Amylose CSP (Chiralpak AD-H) Chiral->Amylose Cellulose Cellulose CSP (Chiralcel OD-H) Chiral->Cellulose Opt Method Optimization (Suppress Enolization) C18->Opt Phenyl->Opt Amylose->Opt Cellulose->Opt Valid Validated HPLC Method (Rs > 2.0, Tf < 1.5) Opt->Valid System Suitability

Figure 1: Decision-tree workflow for the chromatographic evaluation of chiral keto esters.

Conclusion

When analyzing 3,5-dimethylphenyl keto esters, relying on a single column chemistry is insufficient. For chemical purity, Phenyl-Hexyl columns provide superior peak shape and orthogonal selectivity compared to standard C18 by capitalizing on


 interactions. For enantiomeric resolution, Amylose tris(3,5-dimethylphenylcarbamate)  CSPs deliver exceptional baseline resolution (

) due to optimal steric accommodation and "pi-pi matching" within the amylose helical groove. Always ensure the use of acidic modifiers in RP-HPLC to suppress keto-enol tautomerization, guaranteeing a self-validating and reproducible analytical method.

References

  • Title: Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides Source: MDPI (Molecules) URL: [Link]

  • Title: H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters Source: PubMed Central (PMC) URL: [Link]

  • Title: A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances on a 2.5-µm Cellulose Tris-(3,5-dimethylphenyl-carbamate) Column Source: Chromatographia URL: [Link]

Sources

Melting point ranges for 4-(3,5-dimethylphenyl)-4-oxobutanoic acid derivatives

[1][2][3][4]

Executive Summary

In organic synthesis, particularly in the development of Friedel-Crafts derived intermediates, structural isomerism presents a significant challenge.[1][2] 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (also known as

312

This guide establishes the melting point (MP) of 115–116 °C as the primary quality critical attribute (QCA) for the 3,5-isomer.[1][2] It contrasts this with the common 2,4-dimethyl isomer (MP 110–113 °C) , which is the major product of direct Friedel-Crafts acylation of m-xylene.[3][1][2] The proximity of these ranges necessitates a rigorous characterization protocol involving mixed melting point analysis and derivatization.[1][2][4]

Part 1: Melting Point Comparison & Performance Metrics

The following table serves as the primary reference for identifying the correct isomer based on thermal analysis. Note the distinct separation between the 3,5-target and the 3,4-isomer, but the dangerous proximity to the 2,4-isomer.[3][1][2]

Table 1: Comparative Melting Point Ranges of Dimethylbenzoylpropionic Acid Isomers
Compound NameStructure (Substituents)Melting Point Range (°C)Origin / Synthesis Note
4-(3,5-dimethylphenyl)-4-oxobutanoic acid 3,5-Dimethyl (Target) 115 – 116 °C Requires Grignard or indirect synthesis.[3][1][5][2]
4-(2,4-dimethylphenyl)-4-oxobutanoic acid2,4-Dimethyl (Major Impurity)110 – 113 °C Major product of direct FC acylation of m-xylene.
4-(3,4-dimethylphenyl)-4-oxobutanoic acid3,4-Dimethyl129 °C Derived from o-xylene (via 3,4-dimethylbenzoic acid).[3][1][5][2]
4-(4-methylphenyl)-4-oxobutanoic acid4-Methyl (Reference)126 – 130 °C Toluene derivative; distinct high MP.[3][1][5][2][4]

Critical Insight: The overlap between the 3,5-isomer (115–116 °C) and the 2,4-isomer (110–113 °C) is the primary failure point in synthesis.[1][5][2] A crude product melting at 112 °C is likely the wrong isomer (2,4-dimethyl), not "impure" 3,5-dimethyl.[1][2]

Part 2: Causality & Synthesis Logic[1][3][4]

To understand why you might have the wrong isomer, one must analyze the reaction mechanism.[2][4] The 3,5-substitution pattern is electronically unfavorable for direct Friedel-Crafts acylation on m-xylene because the 5-position is meta to both directing methyl groups.[3][1][2]

Diagram 1: Synthesis Pathway & Isomer Divergence[1][2][3][4]

SynthesisPathwaysmXylenem-Xylene(1,3-Dimethylbenzene)DirectFCDirect Friedel-Crafts(AlCl3, 0-5°C)mXylene->DirectFCSuccinicSuccinic AnhydrideSuccinic->DirectFCIsomer24Major Product:4-(2,4-dimethylphenyl)-...(MP 110-113°C)DirectFC->Isomer24 Kinetic/ThermodynamicControl (Ortho/Para)Isomer26Minor Product:2,6-isomerDirectFC->Isomer26Bromide1-Bromo-3,5-dimethylbenzeneGrignardGrignard Formation(Mg, THF)Bromide->GrignardReagent3,5-Dimethylphenyl-MgBrGrignard->ReagentTargetTARGET PRODUCT:4-(3,5-dimethylphenyl)-4-oxobutanoic acid(MP 115-116°C)Reagent->Target + Succinic Anhydride(Nucleophilic Attack)

Caption: Divergence of synthetic routes. Direct acylation leads to the 2,4-isomer (red path), while the Grignard route is required to secure the 3,5-isomer (green path).[3][1]

Part 3: Experimental Protocols

Protocol A: Self-Validating Synthesis (Grignard Route)

Objective: Synthesize 4-(3,5-dimethylphenyl)-4-oxobutanoic acid without 2,4-isomer contamination.

  • Reagent Prep: Activate 1.2 eq of Magnesium turnings with iodine in anhydrous THF.

  • Grignard Formation: Add 1.0 eq of 1-bromo-3,5-dimethylbenzene dropwise.[3][1][5][2][4] Reflux for 1 hour until Mg is consumed.

  • Acylation: Cool the Grignard solution to -5 °C. Add a solution of 1.1 eq Succinic Anhydride in THF slowly.

    • Why? Low temperature prevents double addition (formation of tertiary alcohols).[1][2][4]

  • Quench & Workup: Pour into ice/HCl. Extract with Ethyl Acetate.[1][2][4]

  • Purification: Extract the organic layer with 10% Na2CO3 (separates the acid product from non-acidic byproducts).[1][5][2][4] Acidify the aqueous layer to pH 2 to precipitate the crude acid.[1][2][4]

  • Crystallization: Recrystallize from Ethanol/Water (1:1) .

    • Target: Pale yellow needles.[1][2][4]

    • Checkpoint: Measure MP.[1][2][4] If < 114 °C, recrystallize again.[2][4]

Protocol B: Derivatization for Confirmation (Semicarbazone)

Because the MP of the acid (115°C) is close to the impurity (112°C), converting the ketone to a semicarbazone creates a derivative with a significantly higher melting point, widening the gap for easier identification.[1][2]

  • Dissolution: Dissolve 0.5 g of the acid in 5 mL of Ethanol.

  • Reagent Addition: Add 0.5 g of Semicarbazide Hydrochloride and 0.8 g of Sodium Acetate dissolved in 5 mL of water.

  • Reaction: Heat on a water bath for 30 minutes. The mixture will become turbid.[1][2][4]

  • Isolation: Cool in an ice bath. Filter the white precipitate.[1][2][4]

  • Validation: Recrystallize from ethanol.

    • Expected Result: The semicarbazone should melt sharply above 180 °C (typically 190–210 °C range for this class).[5][2][4]

    • Logic: If the starting material was the 2,4-isomer, the derivative will have a distinctly different crystal lattice and MP.[1][2]

Part 4: Characterization Workflow

Use this decision tree to validate your compound.

Diagram 2: Identification Decision Tree

ID_WorkflowSampleUnknown Sample(Pale Yellow Solid)MP_TestMeasure Melting Point(Capillary Method)Sample->MP_TestRange1MP 110 - 113 °CMP_Test->Range1Range2MP 115 - 116 °CMP_Test->Range2Range3MP > 120 °CMP_Test->Range3Result24Likely 2,4-Isomer(REJECT)Range1->Result24Result35Likely 3,5-Isomer(PROCEED)Range2->Result35ResultOtherLikely 3,4-Isomer or Other(CHECK STRUCTURE)Range3->ResultOtherValidationMixed MP TestMix 1:1 with known 2,4-isomerResult35->ValidationDepressedMP Drops (< 105°C)(Identity Confirmed)Validation->DepressedUnchangedMP Unchanged (110-113°C)(Identity = 2,4 Isomer)Validation->Unchanged

Caption: Workflow for distinguishing the 3,5-isomer from the 2,4-isomer using thermal analysis and mixed melting point logic.

References

  • PubChem. (2025).[1][2][4] Compound Summary: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (CID 36440-58-1).[3][1][5][2] National Library of Medicine.[1][2][4] Retrieved from [Link]

  • Oxford Reference. (2025).[1][2][4] Semicarbazones: Characterization of Carbonyl Compounds. Retrieved from [Link]

Safety Operating Guide

Proper Disposal Procedures: Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (The "Need-to-Know")

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is a substituted phenyl keto-ester commonly used as an intermediate in the synthesis of pharmaceutical compounds (e.g., NSAIDs or enzyme inhibitors). While not typically classified as acutely toxic (Skull & Crossbones), it poses significant irritation hazards and is a combustible organic .

Immediate Disposal Directive:

  • Do NOT flush down the drain. This compound is lipophilic and poses a risk of bioaccumulation in aquatic systems.

  • Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (e.g., NaOH), as this may trigger exothermic hydrolysis or oxidation.

  • Primary Disposal Path: Segregate into Non-Halogenated Organic Waste streams for high-temperature incineration.

Quick Reference: Hazard Profile
ParameterClassificationCritical Action
GHS Signal WARNING Wear nitrile gloves and safety goggles.
Hazards H315 (Skin), H319 (Eye), H335 (Resp)Use in a fume hood.
Flammability Combustible (Flash Point > 80°C est.)Keep away from open flames/sparks.
RCRA Status Likely Non-Listed (unless ignitable D001)Test pH/Flash point if mixed.

Part 2: Chemical Identity & Structural Causality

To understand the why behind the disposal, we must look at the molecule's functional groups.

  • Chemical Structure: An aromatic ring (3,5-dimethylphenyl) attached to a keto-ester chain.

  • Disposal Logic:

    • The Ester Moiety: Esters are stable in neutral conditions but susceptible to hydrolysis in strong acids/bases. We avoid aqueous disposal to prevent uncontrolled hydrolysis in the sewer system.

    • The Aromatic Ring: The dimethylphenyl group increases the carbon-to-hydrogen ratio, giving the compound a high BTU (British Thermal Unit) value. This makes it an excellent candidate for fuel blending/incineration , where it aids in the combustion of other wastes.

    • Lack of Halogens: The molecule contains only Carbon, Hydrogen, and Oxygen. It does not require the expensive scrubbing systems needed for halogenated waste (like chloroform), making disposal cheaper and simpler if segregated correctly.

Part 3: Pre-Disposal Treatment & Segregation

Before this chemical leaves your bench, it must be stabilized and categorized. This self-validating system ensures downstream safety.

Step 1: Quenching (Only if Reactive Impurities Present)
  • Scenario: If the compound was used in a reaction with reactive species (e.g., Thionyl Chloride, Aluminum Chloride), quench the mixture first.

  • Protocol: Slowly add the reaction mixture to an ice/water bath to hydrolyze unreacted reagents. Extract the organic product/waste into a solvent (e.g., Ethyl Acetate) before disposal.

  • Verification: Check pH. Waste stream should be between pH 5–9 before entering the organic waste container to prevent container corrosion.

Step 2: Segregation (The "Golden Rule")

You must separate this waste based on its Halogen Content .

  • Correct Stream: Non-Halogenated Organic Waste .

    • Compatible solvents: Acetone, Methanol, Ethyl Acetate, Hexane.

  • Incorrect Stream: Halogenated Waste .

    • Avoid mixing with: Dichloromethane (DCM), Chloroform.

    • Why? Mixing non-halogenated esters with halogenated solvents forces the entire container to be treated as halogenated, significantly increasing disposal costs and environmental impact (requires acid gas scrubbing during incineration).

Part 4: Disposal Workflow (Step-by-Step)

This workflow is designed to comply with EPA 40 CFR 261 guidelines for laboratory waste management.

Visualization: The Disposal Decision Tree

DisposalWorkflow Start Waste Generation: Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate StateCheck Is the waste Liquid or Solid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solvent Mixture StateCheck->LiquidPath SolidBin Container: Wide-Mouth HDPE Jar (Solid Waste) SolidPath->SolidBin HalogenCheck Does mixture contain Halogens (Cl, Br, F)? LiquidPath->HalogenCheck NonHalogen Segregate: Non-Halogenated Organic Waste HalogenCheck->NonHalogen No Halogen Segregate: Halogenated Organic Waste HalogenCheck->Halogen Yes (e.g. mixed with DCM) Labeling Action: Label with Full Chemical Name + Hazards NonHalogen->Labeling Halogen->Labeling SolidBin->Labeling FinalDest Final Disposal: High-Temp Incineration (Fuel Blending) Labeling->FinalDest

Figure 1: Decision logic for segregating organic ester waste to maximize disposal efficiency and safety.

Detailed Protocol
  • Container Selection:

    • Liquids: Use a standard HDPE (High-Density Polyethylene) or glass safety jug (4L) with a vented cap.

    • Solids: Use a wide-mouth HDPE jar.

    • Note: Avoid metal containers if the waste is potentially acidic.

  • Labeling (Critical for Compliance):

    • Do not use abbreviations (e.g., do not write "Ester waste").

    • Write: "Waste Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate".

    • Check Hazard Boxes: [x] Flammable/Combustible [x] Irritant.

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) .

    • Keep the container closed at all times except when adding waste (EPA requirement).

    • Ensure secondary containment (tray) is present to catch spills.

  • Pickup/Hand-off:

    • Once the container is 90% full, date the tag.

    • Contact EHS (Environmental Health & Safety) for pickup within 3 days (standard timeline).

Part 5: Regulatory Compliance (EPA/RCRA)

Understanding the regulatory framework prevents fines and ensures environmental stewardship.

  • Waste Classification:

    • This specific compound is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic) [1].

    • However, if the waste liquid has a flash point < 60°C (140°F) due to solvent mixing, it is classified as D001 (Ignitable) [2].

  • Lab Packs:

    • Small bottles of this pure substance are often disposed of via "Lab Packs," where compatible chemicals are packed into a larger drum with absorbent material (vermiculite) for incineration.

Part 6: Emergency Contingencies

Spill Response (Small Scale < 500mL):

  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Contain: Use a spill pillow or absorbent pads (polypropylene) to encircle the spill.

  • Absorb: Cover with vermiculite or clay-based absorbent.

  • Clean: Scoop material into a disposable bag. Wipe area with soap and water.[1][2]

  • Dispose: Treat the spill debris as Solid Hazardous Waste .

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. Esters can defat skin, causing dermatitis.

  • Eye Contact: Flush with water for 15 minutes.[3][4][5] Seek medical attention if irritation persists.

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[6][7] Retrieved from: [Link]

  • US Environmental Protection Agency (EPA). Ignitability Characteristic. (D001 Waste Code). Retrieved from: [Link]

  • PubChem. Compound Summary: Methyl 4-oxobutanoate derivatives.[8][9] National Library of Medicine. Retrieved from: [Link]

Sources

Personal protective equipment for handling Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

[1][2]

Executive Safety Summary

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is a specialized aromatic keto-ester intermediate often utilized in the synthesis of complex pharmaceutical scaffolds.[1][2] While comprehensive toxicological dossiers for this specific isomer are frequently limited in public databases, Structure-Activity Relationship (SAR) analysis of analogous Friedel-Crafts acylation products dictates that it be handled as a Category 2 Irritant and Potential Skin Sensitizer .[2]

Core Hazard Profile (Derived):

  • Physical State: Crystalline Solid (Low melting point range: 45–55°C typical for analogs).[2]

  • Primary Risks: Inhalation of dust/aerosols (H335), Skin irritation (H315), and Serious eye irritation (H319).[1][2]

  • Sensitization: Treat as a potential sensitizer (H317) due to the reactive keto-ester moiety.[2]

The Golden Rule: In the absence of LD50 data specific to the 3,5-dimethyl isomer, all handling must default to containment protocols used for bioactive intermediates.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways, specifically dermal absorption and inhalation of particulates.[2]

PPE CategoryStandard Protocol (Analytical/Small Scale <1g)Scale-Up Protocol (Synthesis >10g)Technical Rationale
Hand Protection Single Nitrile Gloves (min 0.11mm thickness).[1][2]Double Gloving: Inner Nitrile / Outer Nitrile or Laminate (if using halogenated solvents).[1][2]Methyl esters can permeate standard latex.[1][2] Nitrile provides superior chemical resistance against the ester functionality.[2]
Eye Protection Chemical Safety Goggles (Indirect vented).[1][2]Face Shield + Safety Goggles.[1][2]Crystalline fines can bypass standard safety glasses.[1][2] The "3,5-dimethyl" substitution increases lipophilicity, making ocular absorption faster if contact occurs.[2]
Respiratory Fume Hood (Face velocity: 0.5 m/s).[1][2] N95 mask if hood work is impossible.[2]P100/P3 Respirator or Powered Air Purifying Respirator (PAPR).[2]Prevents inhalation of fines during weighing.[2] Aromatic ketones can be respiratory irritants.[1][2]
Body Defense Standard Lab Coat (Cotton/Poly blend), long pants, closed-toe shoes.[1][2]Tyvek® Lab Coat or Apron + Sleeve covers.[1][2]Prevents migration of chemical dust onto street clothes, reducing "take-home" exposure risks.[2]

Operational Protocols

Phase A: Pre-Handling & Weighing

Objective: Eliminate static discharge and aerosolization.[1][2]

  • Static Control: Aromatic esters are often fluffy, electrostatic solids.[1][2] Use an antistatic gun or ionizer bar inside the balance enclosure before spatulating.[1][2]

  • Containment: Weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[2]

  • Transfer: Never transfer the open solid container across the lab. Secondary containment (a plastic tray) is mandatory during transport from storage (2-8°C) to the balance.[2]

Phase B: Solubilization & Reaction Setup

Objective: Mitigate solvent-synergized absorption. Note: This compound is lipophilic.[2] Dissolving it in carriers like DMSO or DCM increases skin permeability significantly.[2]

  • Solvent Choice: When possible, dissolve in ethyl acetate or alcohols before adding chlorinated solvents (DCM/Chloroform) to reduce the rate of glove permeation.[1][2]

  • Glove Change: If the compound is dissolved in DCM (Dichloromethane), change outer gloves immediately upon splash contact.[1][2] DCM breaks through nitrile in <5 minutes, carrying the solute with it.[2]

Phase C: Waste Disposal

Method: High-Temperature Incineration.[1][2]

  • Protocol: Dissolve solid residues in a combustible solvent (acetone/ethanol) and place in the Halogenated Organic Waste stream (if Cl-solvents used) or Non-Halogenated Organic Waste .[1][2]

  • Prohibition: Do NOT dispose of down the drain. Esters can hydrolyze in sewer systems, releasing phenols (3,5-dimethylphenol) which are toxic to aquatic life.[2]

Visualized Workflows

Figure 1: PPE Decision Logic

Use this logic gate to determine the necessary protection level based on operational state.[1][2]

PPE_Decision_TreeStartStart: Handling Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoateState_CheckCheck Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidSolutionIn Solution (Organic Solvent)State_Check->SolutionQty_CheckQuantity > 10g?Solid->Qty_CheckSolvent_CheckSolvent Type?Solution->Solvent_CheckStd_PPEStandard PPE:Nitrile Gloves + Goggles + Fume HoodQty_Check->Std_PPENoHigh_PPEEnhanced PPE:Double Nitrile + P100 Mask/PAPR + Tyvek SleevesQty_Check->High_PPEYesStd_SolventAlcohols/Esters:Standard Nitrile GlovesSolvent_Check->Std_SolventStandardPenetratingDCM/DMSO/DMF:Laminate Gloves or Double Nitrile (Change <15m)Solvent_Check->PenetratingPenetrating

Caption: Figure 1. Hierarchy of controls for PPE selection based on physical state and solvent carrier risks.

Figure 2: Emergency Spill Response

Step-by-step containment for solid spills.

Spill_ResponseAlert1. Alert & Isolate(Mark 3m radius)PPE_Up2. Don PPE(Goggles, Double Gloves, N95)Alert->PPE_UpContain3. Containment(Cover with damp paper towel to stop dust)PPE_Up->ContainClean4. Cleanup(Scoop -> Bag -> Wipe with Acetone)Contain->CleanDisposal5. Disposal(Seal in HazWaste Container)Clean->Disposal

Caption: Figure 2. Dry spill response protocol. Dampening the spill area prevents the aerosolization of the keto-ester.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] [Link][2]

  • PubChem. (2024).[2] Compound Summary: Methyl 4-(4-methylphenyl)-4-oxobutanoate (Analogous Structure).[1][2][3] National Library of Medicine.[2] [Link][1][2]

  • ECHA (European Chemicals Agency). (2024).[2] Guidance on the Application of the CLP Criteria.[2][4][Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.